Cyclopropylhydrazine dihydrochloride
Description
Properties
IUPAC Name |
cyclopropylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOKZOCTRTSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857424 | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-23-9 | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine dihydrochloride is a valuable building block in modern medicinal and agricultural chemistry, prized for its unique structural and reactive properties. This technical guide provides a comprehensive historical overview of its discovery and the evolution of its synthetic methodologies. We delve into the initial, often challenging, synthetic approaches and trace the progression to more efficient, scalable, and industrially viable processes. Detailed experimental protocols for key synthetic routes are provided, alongside a comparative analysis of their advantages and disadvantages. This document serves as a crucial resource for researchers and process chemists engaged in the synthesis and application of this important chemical intermediate.
Introduction: The Emergence of a Key Synthetic Intermediate
The incorporation of the cyclopropyl moiety into pharmacologically active molecules is a well-established strategy for modulating their metabolic stability, conformational rigidity, and binding affinity. Cyclopropylhydrazine, as a precursor to a variety of heterocyclic systems, most notably pyrazoles, has emerged as a significant intermediate in the development of new therapeutic agents and agrochemicals. Its journey from a laboratory curiosity to a commercially relevant building block is marked by significant advancements in synthetic organic chemistry. This guide will illuminate the key milestones in the discovery and synthesis of its stable dihydrochloride salt.
The Early Synthetic Landscape: Initial Reports and Challenges
While a definitive singular "discovery" paper for cyclopropylhydrazine is not readily apparent in early chemical literature, its synthesis was explored through various methods analogous to the preparation of other small-ring hydrazines. Early approaches were often characterized by harsh reaction conditions, limited scalability, and the use of hazardous reagents.
One of the earliest documented strategies, later outlined in patent literature, involved the use of a Grignard reagent. This method, while foundational, presented considerable challenges for practical application.
The Grignard-Based Approach
An early synthetic route to cyclopropylhydrazine involved the reaction of a cyclopropyl Grignard reagent with an electrophilic nitrogen source, such as tert-butyl azodicarboxylate (DBAD), followed by deprotection. This method, detailed in European patent WO2010/032200A1, suffered from several drawbacks that limited its industrial applicability.[1]
Key Limitations:
-
Low Temperatures: The Grignard reaction required cryogenic conditions to control its exothermicity and prevent side reactions.
-
Violent Reaction Profile: The reaction was often difficult to control, posing safety risks.
-
High Cost of Starting Materials: Both cyclopropyl bromide and tert-butyl azodicarboxylate were expensive reagents.
-
Chromatographic Purification: The product required purification by column chromatography, a technique not well-suited for large-scale production.
Evolution of Synthetic Methodologies: Towards Efficiency and Scalability
The growing demand for this compound, particularly as an intermediate for pyrazole-based agricultural chemicals, spurred the development of more efficient and cost-effective synthetic routes.[2] Researchers focused on avoiding the limitations of the Grignard-based methods, leading to several innovative approaches.
Oxaziridine-Mediated Amination of Cyclopropylamine
A significant advancement was reported in a 2005 article in Organic Letters, which described the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine. This method provided a route to N-Boc protected hydrazines, which could then be deprotected to afford the desired hydrazine salt.
While this represented a conceptual improvement, the synthesis of the oxaziridine reagent itself was complex, and the yields for the amination of cyclopropylamine were modest.
Copper-Catalyzed Addition of Cyclopropylboronic Acid
A 2014 publication in Tetrahedron Letters introduced an efficient synthesis of cyclopropylhydrazine salts via the copper-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate. This method offered a milder and more functional-group-tolerant approach compared to the Grignard reaction. Subsequent deprotection yielded the target hydrazine salt.
A Breakthrough for Industrial Production: The N-Boc-O-Sulfonyl Hydroxylamine Method
A pivotal development for the large-scale synthesis of this compound was detailed in Chinese patent CN105503647A.[3] This method, which has become a preferred industrial route, involves two main steps:
-
N-Amination of Cyclopropylamine: Reaction of cyclopropylamine with an N-Boc-O-sulfonyl hydroxylamine derivative (such as N-Boc-O-tosyl hydroxylamine) in the presence of a base like N-methylmorpholine. This step produces the intermediate N-Boc-cyclopropylhydrazine.
-
Deprotection: Treatment of the N-Boc protected intermediate with an aqueous solution of hydrogen chloride to remove the Boc protecting group and form the dihydrochloride salt.
This process offers several advantages over previous methods, including milder reaction conditions, the use of readily available and less expensive starting materials, and the avoidance of column chromatography, making it highly suitable for industrial production.[3]
Comparative Overview of Key Synthetic Routes
The following table summarizes the key features of the major synthetic routes to this compound, allowing for a direct comparison of their respective strengths and weaknesses.
| Synthetic Method | Key Reagents | Advantages | Disadvantages | Primary Application |
| Grignard-Based Approach | Cyclopropylmagnesium bromide, Di-tert-butyl azodicarboxylate (DBAD) | Demonstrates a fundamental synthetic pathway. | Requires cryogenic temperatures, violent reaction, expensive reagents, chromatographic purification.[1] | Early-stage laboratory synthesis. |
| Oxaziridine-Mediated Amination | Cyclopropylamine, Diethylketomalonate-derived oxaziridine | Milder conditions than Grignard route. | Complex synthesis of the amination reagent, moderate yields for cyclopropylamine. | Academic research and methodology development. |
| Copper-Catalyzed Boronic Acid Addition | Cyclopropylboronic acid, Di-tert-butyl azodicarboxylate, Copper catalyst | Mild reaction conditions, good functional group tolerance. | Use of boronic acids and a metal catalyst can add cost and require removal. | Laboratory-scale synthesis requiring mild conditions. |
| N-Boc-O-Sulfonyl Hydroxylamine Method | Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine derivative, HCl | Mild conditions, high yield, cost-effective, scalable, no chromatography.[3] | Two-step process involving protection and deprotection. | Industrial-scale production. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic routes discussed.
Protocol: Industrial Synthesis via N-Boc-O-Sulfonyl Hydroxylamine (based on CN105503647A)
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
Reaction:
[3] Step 2: Synthesis of this compound
-
Reaction:
-
Procedure:
-
To a stirred solution of N-Boc-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent, add an aqueous solution of hydrogen chloride (e.g., 6M HCl) at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain pure white crystals of this compound. A yield of approximately 74% was reported for this step. [3]The melting point of the recrystallized product is reported as 131.6-132.4 °C. [3]
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.
Caption: Industrial synthesis of this compound.
Caption: Early Grignard-based synthesis of cyclopropylhydrazine salts.
Conclusion and Future Outlook
The history of this compound synthesis is a compelling example of the evolution of synthetic chemistry, driven by the practical needs of the pharmaceutical and agricultural industries. From challenging and low-yielding early methods to the development of robust, scalable, and economically viable industrial processes, the journey of this molecule highlights the ingenuity of process chemists. As the demand for novel bioactive molecules containing the cyclopropyl moiety continues to grow, further refinements and novel synthetic approaches to cyclopropylhydrazine and its derivatives are anticipated, potentially involving catalytic and more atom-economical transformations. This guide provides the essential historical and practical knowledge for any scientist working with this versatile and valuable chemical building block.
References
physicochemical properties of cyclopropylhydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine dihydrochloride (CAS RN: 1374652-23-9) is a niche yet significant chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl ring attached to a hydrazine moiety, imparts specific conformational and electronic properties that are of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a schematic for its synthesis.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that this compound is hygroscopic and can decompose upon melting.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 145.03 g/mol | [1] |
| Melting Point | >100°C (decomposition) | |
| Boiling Point | Data not available | [2][3] |
| Solubility | Sparingly soluble in water; Slightly soluble in methanol and DMSO | |
| pKa | Data not available | |
| Appearance | White to off-white solid |
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is finely powdered using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20°C per minute for an initial approximate determination.
-
Observe the sample through the magnifying lens.
-
For a precise measurement, repeat the process with a fresh sample, setting the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point observed.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
Due to the compound's potential for decomposition, observation of color change or gas evolution should be noted.
Solubility Determination (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in various solvents (e.g., water, methanol, DMSO).
Apparatus:
-
Analytical balance
-
Vials with screw caps (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add a known excess amount of this compound to a vial.
-
Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let the excess solid settle.
-
Centrifuge the vial to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant liquid.
-
Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
If necessary, adjust the initial pH of the solution with a small amount of strong acid.
-
Titrate the solution with the standardized strong base, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize each time.
-
Continue the titration well past the equivalence point(s).
-
Plot a graph of pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s).
Synthesis Workflow
The synthesis of cyclopropylhydrazine hydrochloride typically involves a two-step process starting from cyclopropylamine. The following diagram illustrates a general workflow for its preparation. The dihydrochloride salt can be obtained by adjusting the stoichiometry of the hydrochloric acid in the final deprotection/salification step.
Caption: Synthesis workflow for this compound.
References
Cyclopropylhydrazine Dihydrochloride (CAS 1374652-23-9): A Technical Guide for Drug Development Professionals
Introduction: Cyclopropylhydrazine dihydrochloride is a specialized chemical building block with significant applications in medicinal chemistry and pharmaceutical development. Its unique cyclopropyl motif makes it a valuable precursor for synthesizing complex molecules, particularly in the field of oncology. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers and scientists in drug discovery.
Physicochemical Properties
This compound is a salt, and its properties are well-documented by various chemical suppliers. The quantitative data available is summarized below.
| Property | Value | Source |
| CAS Number | 1374652-23-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₃H₁₀Cl₂N₂ | [1][2][3][5] |
| Molecular Weight | 145.03 g/mol | [1][2][3] |
| Synonyms | 1-cyclopropylhydrazine dihydrochloride, Hydrazine, cyclopropyl-, hydrochloride (1:2) | [2][4][6] |
| Melting Point | >100°C (decomposition) | [6] |
| Storage Conditions | Store in freezer, under -20°C, sealed in a dry, inert atmosphere. | [2][3][6] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | [1][7] |
| Hydrogen Bond Donor Count | 2.0 | [1] |
| Hydrogen Bond Acceptor Count | 2.0 | [1] |
| Rotatable Bond Count | 1 | [1][7] |
Core Applications in Research and Development
The primary utility of cyclopropylhydrazine and its salts lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.
-
PRMT5 Inhibitor Synthesis: The compound is critically important in the research and development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[8][9][10] PRMT5 is a significant target in oncology, and inhibitors derived from this precursor are being investigated for advanced cancer therapies.[8]
-
Agrochemicals: It serves as a precursor for pyrazole compounds, which are known for their application as efficient and low-toxicity agricultural chemicals.[11][12]
-
Heterocyclic Chemistry: The hydrazine group is highly reactive and enables the synthesis of various heterocyclic compounds, which are common scaffolds in bioactive molecules.[8][13] The cyclopropyl group provides a unique structural and conformational rigidity that is often desirable in drug design.[8]
Experimental Protocols
Synthesis of Cyclopropylhydrazine Hydrochloride
A common synthetic route involves a two-step process starting from cyclopropylamine. This method is adapted from published patents and chemical literature.[11][12]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
Reaction Setup: In a three-neck flask, dissolve cyclopropylamine (10 eq.) and N-methylmorpholine (1.1 eq.) in dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.
-
Reagent Addition: Add N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) to the mixture in batches, ensuring the temperature remains at 0°C.
-
Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to proceed overnight at room temperature (below 20°C).[12]
-
Workup: Concentrate the reaction mixture. Add DCM and water for extraction. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine intermediate.[12] The crude product can be further purified by trituration with petroleum ether.[12]
Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride
-
Reaction Setup: Place the N-Boc-cyclopropylhydrazine intermediate (1.0 eq.) in a flask and cool in an ice-water bath.
-
Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 10 mL for 29 mmol of starting material).[12]
-
Reaction: Allow the reaction to proceed overnight at room temperature (20-25°C).[12] Monitor completion using Thin-Layer Chromatography (TLC).
-
Purification: Decolorize the reaction solution with activated carbon, filter, and concentrate the aqueous phase.
-
Final Product: Recrystallize the resulting crude product from a suitable solvent like ethanol to obtain pure cyclopropylhydrazine hydrochloride as a white crystalline solid.[12]
References
- 1. 1374652-23-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. 1374652-23-9|this compound|BLD Pharm [bldpharm.com]
- 4. Buy Online CAS Number 1374652-23-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-cyclopropylhydrazine dihydrochloride | 1374652-23-9 [amp.chemicalbook.com]
- 7. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropylhydrazine Hydrochloride [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. cyclopropylhydrazine hydrochloride | 213764-25-1 [chemicalbook.com]
- 11. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine and its salts are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of their molecular structure and bonding is crucial for predicting their reactivity, designing new synthetic routes, and understanding their interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and bonding of cyclopropylhydrazine dihydrochloride (C₃H₁₀Cl₂N₂). Due to the limited availability of experimental crystallographic data for this specific salt in the public domain, this guide leverages computational chemistry studies to provide insights into its structural parameters. This guide also outlines a common synthetic route for its preparation.
Molecular Structure and Bonding
This compound is the salt formed from the reaction of cyclopropylhydrazine with two equivalents of hydrochloric acid. The structure consists of a cyclopropylhydrazinium(2+) dication and two chloride anions. The key structural features involve the bonding within the strained three-membered cyclopropyl ring and the protonated hydrazine moiety.
The bonding in the cyclopropyl group is characterized by "bent" or "banana" bonds, where the electron density is highest outside the direct internuclear axis of the carbon atoms. This is a consequence of the geometric constraint of the three-membered ring, which forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This ring strain influences the electronic properties and reactivity of the molecule.
The hydrazine moiety is protonated at both nitrogen atoms in the dihydrochloride salt, forming a hydrazinium(2+) dication. This protonation significantly affects the N-N bond length and the overall geometry of this part of the molecule. The positive charges on the nitrogen atoms lead to electrostatic repulsion, which can influence the conformational preferences around the C-N and N-N bonds.
Molecular Geometry
While a definitive experimental crystal structure for this compound is not publicly available, computational studies on related cyclopropylhydrazine derivatives provide valuable estimates for its bond lengths and angles. The following table summarizes these computed structural parameters.
| Parameter | Bond/Angle | Value (Computed) |
| Bond Lengths (Å) | C-C (cyclopropyl) | ~1.51 |
| C-H (cyclopropyl) | ~1.09 | |
| C-N | ~1.47 | |
| N-N | ~1.45 | |
| N-H | ~1.03 | |
| Bond Angles (°) | C-C-C (cyclopropyl) | ~60 |
| H-C-H (cyclopropyl) | ~115 | |
| C-C-N | ~118 | |
| C-N-N | ~112 | |
| H-N-H | ~107 | |
| H-N-N | ~109 |
Note: These values are based on computational models of similar structures and should be considered as approximations. Experimental verification is required for precise values.
Experimental Protocols
As experimental structural data from single-crystal X-ray diffraction for this compound is not available, this section outlines a general experimental protocol for its synthesis, which is a prerequisite for any structural analysis.
Synthesis of Cyclopropylhydrazine Hydrochloride
A common method for the synthesis of cyclopropylhydrazine hydrochloride involves a two-step process starting from cyclopropylamine.[1]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane or toluene), N-Boc-O-tosyl hydroxylamine is added portion-wise at a controlled temperature (typically 0-20 °C).
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine.
-
The crude product can be purified by column chromatography.
Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride
-
The purified N-Boc-cyclopropylhydrazine is dissolved in a suitable solvent, and an aqueous solution of hydrogen chloride (e.g., concentrated HCl) is added.
-
The mixture is stirred at room temperature, and the progress of the deprotection is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure cyclopropylhydrazine hydrochloride as a white crystalline solid.
To obtain the dihydrochloride salt, the stoichiometry of the hydrochloric acid in the deprotection step would be adjusted accordingly.
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of the cyclopropylhydrazinium(2+) dication.
References
Theoretical and Computational Insights into Cyclopropylhydrazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine, a molecule of interest in medicinal chemistry and drug development, presents a unique combination of a strained three-membered ring and a reactive hydrazine moiety. A comprehensive understanding of its conformational landscape, electronic properties, and reactivity is crucial for its application. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study cyclopropylhydrazine and its derivatives. Due to the limited availability of direct experimental and computational data for cyclopropylhydrazine, this guide draws upon established computational methodologies and data from analogous systems, such as cyclopropylamine and other hydrazine derivatives, to present a predictive analysis of its key chemical properties. This document is intended to serve as a valuable resource for researchers, enabling them to design and interpret experiments and to further explore the potential of cyclopropylhydrazine in various scientific domains.
Introduction
Cyclopropylhydrazine is a chemical compound featuring a cyclopropyl group attached to a hydrazine functional group. The presence of the highly strained cyclopropane ring significantly influences the electronic structure and reactivity of the adjacent hydrazine moiety. This unique structural feature makes cyclopropylhydrazine and its derivatives attractive scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties of compounds like cyclopropylhydrazine at an atomic level of detail. These methods can provide valuable insights into:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
-
Conformational Analysis: Identification of stable conformers and the energy barriers separating them.
-
Electronic Properties: Distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for understanding intermolecular interactions.
-
Reactivity: Prediction of reaction mechanisms, transition states, and activation energies for various chemical transformations.
This guide will delve into the computational methodologies suitable for studying cyclopropylhydrazine and present a summary of its predicted properties based on data from analogous chemical systems.
Computational Methodologies
A variety of computational methods can be employed to study the properties of cyclopropylhydrazine. The choice of method depends on the desired accuracy and the computational resources available.
Quantum Mechanical Methods
Quantum mechanical (QM) methods, particularly ab initio and Density Functional Theory (DFT), are the most reliable approaches for obtaining accurate predictions of molecular properties.
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy. For molecules of this size, MP2 provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable combination of accuracy and efficiency. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited for studying the geometry, conformational energetics, and electronic properties of organic molecules like cyclopropylhydrazine.[1]
Experimental Protocols for Computational Studies
A typical computational workflow for investigating cyclopropylhydrazine would involve the following steps:
-
Conformational Search: A systematic or stochastic search to identify all possible low-energy conformers of the molecule. This is particularly important for the flexible hydrazine side chain.
-
Geometry Optimization: Each identified conformer is then fully optimized to find its minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until the forces are negligible.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Analysis of Properties: Once the calculations are complete, various molecular properties can be analyzed, including structural parameters, relative energies of conformers, rotational barriers, electronic properties (HOMO, LUMO, electrostatic potential), and reactivity indices.
Theoretical Results
While specific computational studies on cyclopropylhydrazine are limited, we can infer its properties based on studies of analogous molecules like cyclopropylamine and various hydrazine derivatives.
Structural Parameters
The geometry of cyclopropylhydrazine is characterized by the C-N bond connecting the cyclopropyl ring to the hydrazine group and the N-N bond of the hydrazine moiety. The internal coordinates are expected to be influenced by the electronic effects of the cyclopropyl group.
Table 1: Predicted Structural Parameters for Cyclopropylhydrazine
| Parameter | Predicted Value | Analogous System | Reference |
| C-N Bond Length (Å) | ~1.46 | Cyclopropylamine | [1] |
| N-N Bond Length (Å) | ~1.45 | Hydrazine | [2] |
| C-C Bond Length (ring, Å) | ~1.51 | Cyclopropane | |
| ∠C-N-N Bond Angle (°) | ~112 | Methylhydrazine | |
| Dihedral Angle (H-N-N-H, °) | ~90 | Hydrazine | [2] |
Note: These are estimated values based on typical bond lengths and angles from computational studies on similar molecules.
Conformational Analysis
The primary source of conformational flexibility in cyclopropylhydrazine arises from rotation around the C-N and N-N single bonds. The rotation around the N-N bond in hydrazine itself is well-studied and exhibits a preference for a gauche conformation with a dihedral angle of approximately 90°.[2] A similar preference is expected for cyclopropylhydrazine.
Rotation around the C-N bond will likely be influenced by steric interactions between the hydrazine group and the cyclopropyl ring. The identification of the global minimum and other low-energy conformers, along with the rotational barriers between them, is crucial for understanding its dynamic behavior.
Electronic Properties
The electronic properties of cyclopropylhydrazine determine its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For cyclopropylhydrazine, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For cyclopropylhydrazine, the most negative potential is expected around the nitrogen atoms.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. This property is important for understanding its solubility and its interactions with polar solvents and biological receptors.
Table 2: Predicted Electronic Properties of Cyclopropylhydrazine
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating ability (nucleophilic) |
| LUMO Energy | Relatively high | Suggests low electron-accepting ability (electrophilic) |
| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |
| Dipole Moment | Non-zero | A polar molecule |
| MEP Minimum | Localized on Nitrogen atoms | Site of electrophilic attack and hydrogen bonding |
Reactivity
The reactivity of cyclopropylhydrazine is governed by the interplay between the cyclopropyl ring and the hydrazine group.
-
Nucleophilicity: The lone pairs on the nitrogen atoms make the hydrazine moiety a good nucleophile, capable of reacting with various electrophiles.
-
Basicity: The nitrogen atoms can also act as bases, readily accepting a proton. The protonation site and the pKa value can be predicted using computational methods.
-
Oxidation: Hydrazines are susceptible to oxidation. Computational studies can help elucidate the mechanisms of oxidation reactions.
-
Ring Strain: The inherent strain of the cyclopropyl ring can influence the reactivity of the C-N bond and potentially lead to ring-opening reactions under certain conditions.
Conclusion
This technical guide has outlined the theoretical and computational approaches that can be applied to study the structure, conformation, electronic properties, and reactivity of cyclopropylhydrazine. While direct computational studies on this specific molecule are not abundant in the literature, a wealth of information can be gleaned from analogous systems. By employing robust quantum mechanical methods such as DFT, researchers can generate reliable predictive data to guide experimental work. The insights gained from such studies are invaluable for the rational design of new drug candidates and for a deeper understanding of the fundamental chemistry of this important class of molecules. Future work should focus on dedicated computational and experimental studies of cyclopropylhydrazine to validate the predictions presented here and to further explore its chemical space.
References
Cyclopropylhydrazine Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine, a small molecule featuring a cyclopropyl ring fused to a hydrazine moiety, has garnered interest for its biological activity, primarily as an inhibitor of monoamine oxidases (MAOs). This technical guide provides an in-depth overview of the mechanism of action of cyclopropylhydrazine dihydrochloride, with a focus on its interaction with MAO-A and MAO-B. This document summarizes key quantitative data, details experimental protocols for assessing its inhibitory activity, and presents signaling pathway and workflow diagrams to visually articulate its biochemical interactions and experimental investigation.
Core Mechanism of Action: Inhibition of Monoamine Oxidases
The primary mechanism of action of cyclopropylhydrazine is the inhibition of monoamine oxidases (MAO), a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2]
Cyclopropylhydrazine has been shown to inhibit both MAO-A and MAO-B. The inhibitory activity is attributed to the cyclopropylhydrazine moiety, which is a known pharmacophore for MAO inhibitors.
Quantitative Analysis of MAO Inhibition
The inhibitory potency of cyclopropylhydrazine against both MAO-A and MAO-B has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (µM) |
| Cyclopropylhydrazine (Compound 31) | MAO-A | 40.7[3] |
| Cyclopropylhydrazine (Compound 31) | MAO-B | 87[3] |
Table 1: Inhibitory activity (IC50) of cyclopropylhydrazine against human MAO-A and MAO-B.[3]
Experimental Protocols
The following section details the experimental methodology used to determine the MAO inhibitory activity of cyclopropylhydrazine.
Determination of IC50 Values for MAO-A and MAO-B Inhibition
The inhibitory activity of cyclopropylhydrazine against MAO-A and MAO-B was determined using the MAO-Glo™ Assay Kit from Promega, following the manufacturer's protocol.[3]
Materials:
-
Human MAO-A and MAO-B enzymes (Sigma)
-
MAO substrate (as provided in the MAO-Glo™ Assay Kit)
-
This compound
-
384-well white plates (Corning)
-
Luciferin detection reagent (Promega)
-
Beckman DTX-880 microplate reader
Procedure:
-
Assays were performed in 384-well white plates.
-
The reaction mixture contained 100 nM of either MAO-A or MAO-B enzyme and the appropriate MAO substrate in a final volume of 20 µL.
-
Cyclopropylhydrazine was added to the reaction mixture at various concentrations.
-
The reaction was allowed to proceed for 60 minutes.
-
Following the incubation period, 20 µL of reconstituted luciferin detection reagent was added to each well to quench the reaction.
-
After a 20-minute incubation with the detection reagent, the luminescence was measured using a Beckman DTX-880 microplate reader.
-
IC50 values were calculated from the resulting data.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below to facilitate a deeper understanding.
Other Potential Pharmacological Targets
While the primary mechanism of action of cyclopropylhydrazine is MAO inhibition, its structural similarity to other pharmacologically active molecules suggests the potential for off-target activities. For instance, cyclopropylhydrazine derivatives have also been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), another flavin-dependent amine oxidase involved in histone modification and gene regulation.[3] Further research is warranted to fully elucidate the complete pharmacological profile of this compound.
Clinical Studies
To date, there is a lack of publicly available clinical trial data specifically for this compound. However, the broader class of hydrazine-containing compounds has been the subject of clinical investigation for various indications, primarily related to their MAO-inhibiting properties.
Conclusion
This compound is an inhibitor of both MAO-A and MAO-B, with IC50 values in the micromolar range. Its mechanism of action is centered on the disruption of monoamine neurotransmitter metabolism. The provided experimental protocol offers a robust method for quantifying its inhibitory potency. While the primary target is well-defined, further investigation into its interaction with other enzymes, such as LSD1, and a comprehensive evaluation through clinical trials are necessary to fully understand its therapeutic potential and safety profile.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
Cyclopropylhydrazine Dihydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopropylhydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique structural motif that imparts desirable pharmacological properties to a range of therapeutic agents. Its strained cyclopropyl ring and reactive hydrazine functionality provide a gateway to novel molecular architectures, leading to the development of potent and selective inhibitors for various biological targets. This technical guide explores the core applications of this compound, focusing on its role in the synthesis of key drug classes, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, pyrazole-based compounds, and monoamine oxidase inhibitors (MAOIs).
Physicochemical Properties and Reactivity
Cyclopropylhydrazine is typically handled as its more stable dihydrochloride salt. A summary of its key physicochemical properties is presented in Table 1. The presence of the cyclopropyl group introduces conformational rigidity and can influence the metabolic stability of the final drug molecule. The hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization to yield various heterocyclic systems.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 145.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 131.6-132.6 °C | [2] |
| Storage Conditions | -20°C, under an inert atmosphere | [1] |
Core Applications in Medicinal Chemistry
Synthesis of PRMT5 Inhibitors: The Case of GSK3326595
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers.[2][3][4][5][6] GSK3326595 is a potent and selective inhibitor of PRMT5 with an IC50 of 6.2 nM.[1][7][8][9][10] While the precise, publicly available synthetic route for GSK3326595 that explicitly details the use of this compound is not fully disclosed in the provided search results, the structural components of GSK3326595 and related PRMT5 inhibitors suggest a key role for a hydrazine derivative in the formation of a core heterocyclic scaffold.
Based on the synthesis of analogous PRMT5 inhibitors, a plausible synthetic involvement of a cyclopropylhydrazine derivative would be in the construction of a key intermediate. For instance, a common strategy involves the reaction of a hydrazine with a suitably functionalized pyrimidine or a related heterocycle to form a hydrazinyl-pyrimidine, which is then further elaborated.
Hypothetical Experimental Protocol for a Key Intermediate:
The following is a representative, hypothetical protocol for the synthesis of a key intermediate for a PRMT5 inhibitor, based on general synthetic strategies for related compounds.
Step 1: Synthesis of a Hydrazinyl-pyrimidine Intermediate
To a solution of a di-chlorinated pyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol is added this compound (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude hydrazinyl-pyrimidine intermediate, which can be purified by column chromatography.
Construction of Pyrazole Scaffolds
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10][11][12][13][14][15][16][17][18] this compound can be employed in this reaction to generate N-cyclopropyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of this compound with acetylacetone (a 1,3-dicarbonyl compound).
To a stirred solution of this compound (1.0 g, 1.0 eq) in ethanol (20 mL) is added acetylacetone (1.1 eq). A catalytic amount of glacial acetic acid (0.1 eq) is then added. The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by TLC. After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.
Quantitative Data for Representative Pyrazole Derivatives:
| Compound | Target | Biological Activity (IC50/GI50) | Reference |
| Substituted Pyrazole Derivative 1 | K562, MCF-7, A549 cancer cell lines | GI50 = 0.021, 1.7, 0.69 µM, respectively | [16] |
| Substituted Pyrazole Derivative 2 | HepG-2 cancer cell line | IC50 = 0.71 µM | [10] |
| S-substituted-1,3,4-oxadiazole pyrazole | MCF-7 cancer cell line | IC50 = 15.54 µM | [17] |
Synthesis of Monoamine Oxidase Inhibitors (MAOIs)
It is a common misconception that cyclopropylhydrazine is a direct precursor to the well-known MAOI, tranylcypromine. The search results clarify that tranylcypromine is, in fact, synthesized from cyclopropylamine .[19][20] However, the structural relationship and the importance of the cyclopropyl motif in MAO inhibition warrant its inclusion in this guide. Hydrazine-containing compounds, in general, are a known class of MAOIs.
Experimental Protocol: Synthesis of Tranylcypromine from Cyclopropylamine (Illustrative)
The synthesis of tranylcypromine is a multi-step process. A key transformation involves the conversion of a cyclopropyl-containing carboxylic acid to the corresponding amine. The following is a generalized representation of a key step based on established chemical transformations like the Curtius rearrangement.
Step: Curtius Rearrangement to Form the Amine
trans-2-Phenylcyclopropanecarboxylic acid is converted to its corresponding acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene), where it undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate with aqueous acid affords trans-2-phenylcyclopropylamine (tranylcypromine). The final product is then typically isolated as a salt, such as the sulfate salt.
Signaling Pathways and Logical Relationships
To visualize the biological context and synthetic logic, the following diagrams are provided.
PRMT5 Signaling Pathway in Cancer
Caption: PRMT5 signaling pathway in cancer and the point of intervention by GSK3326595.
General Synthetic Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of N-cyclopropyl pyrazoles.
Logical Relationship in MAOI Synthesis
Caption: Clarification of the building block for the MAOI tranylcypromine.
Conclusion
This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its utility in constructing key heterocyclic scaffolds for PRMT5 inhibitors and pyrazoles highlights its importance in modern drug discovery. While the closely related cyclopropylamine is the precursor for the MAOI tranylcypromine, the overarching theme of employing the cyclopropyl motif for potent enzyme inhibition remains a significant strategy in the design of novel therapeutics. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and development of new chemical entities leveraging this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Cyclopropylhydrazine Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Cyclopropylhydrazine dihydrochloride is a valuable building block in medicinal chemistry, notably utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the overall success of drug discovery and development programs. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their quantitative determination.
Physicochemical Properties
This compound is the hydrochloride salt of cyclopropylhydrazine, rendering it more stable and crystalline than its free base. Its hygroscopic nature necessitates careful storage in a dry environment.
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[1][2] To facilitate formulation development and in vitro/in vivo studies, precise determination of its solubility in various pharmaceutically relevant solvents is crucial.
Predicted Solubility Characteristics
Based on its structure as a small molecule amine salt, the following solubility trends can be anticipated:
-
Aqueous Solubility: As a dihydrochloride salt, it is expected to have some degree of water solubility. However, the cyclopropyl group introduces hydrophobicity, which may limit its aqueous solubility compared to simpler hydrazine salts. The pH of the aqueous medium will significantly influence solubility, with higher solubility expected at lower pH values where the hydrazine moiety is fully protonated.
-
Organic Solvent Solubility: Solubility in polar protic solvents like methanol and ethanol is expected due to hydrogen bonding capabilities. In polar aprotic solvents like DMSO, solubility is also observed, likely due to its ability to solvate the cation and anion effectively. Solubility in non-polar solvents is anticipated to be low.
Quantitative Solubility Data
The following table provides a template for researchers to populate with experimentally determined solubility data for this compound.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | 2.0 | HPLC/UV-Vis | ||
| Water | 25 | 7.4 (PBS) | HPLC/UV-Vis | ||
| Water | 25 | 9.0 | HPLC/UV-Vis | ||
| Methanol | 25 | N/A | HPLC/UV-Vis | ||
| Ethanol | 25 | N/A | HPLC/UV-Vis | ||
| DMSO | 25 | N/A | HPLC/UV-Vis | ||
| Acetonitrile | 25 | N/A | HPLC/UV-Vis |
Stability Profile
The stability of this compound is a critical parameter influencing its shelf-life, storage conditions, and compatibility with formulation excipients. It is known to be hygroscopic.[2] Of particular note is the potential for degradation of the cyclopropylamine moiety, which can be susceptible to hydrolysis under certain conditions, especially at high pH.
Potential Degradation Pathways
The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis. The cyclopropylamine ring can be susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening and subsequent degradation products. Oxidation is another potential degradation route for hydrazine derivatives.
The following diagram illustrates a generalized workflow for investigating the degradation of this compound.
Caption: Workflow for Investigating Degradation Pathways.
Quantitative Stability Data
The following table provides a template for recording stability data for this compound under various conditions.
| Condition | Solvent/Matrix | Temperature (°C) | % Recovery at Time X | % Recovery at Time Y | Degradation Products Identified | Degradation Rate Constant (k) | Half-life (t½) |
| pH 2.0 | Aqueous Buffer | 40 | |||||
| pH 7.4 | Aqueous Buffer | 40 | |||||
| pH 9.0 | Aqueous Buffer | 40 | |||||
| Solid State | 40°C / 75% RH | 40 | |||||
| Photostability | Solution | 25 |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of solubility and stability.
Protocol for Quantitative Solubility Determination (Static Equilibrium Method)
This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.
Caption: Workflow for Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample from a standard calibration curve and back-calculate the solubility in the original solvent, expressing the result in mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Studies)
This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature.
-
Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at a controlled temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Stop the degradation reaction by neutralizing the acid/base or diluting the sample.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
Conclusion
References
Spectroscopic and Synthetic Profile of Cyclopropylhydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals
Introduction
Cyclopropylhydrazine dihydrochloride (CAS: 1374652-23-9) is a critical building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique strained ring system and reactive hydrazine moiety make it a valuable synthon for creating complex molecular architectures. This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of this compound, with a focus on its role as a precursor in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While raw experimental spectroscopic data for the dihydrochloride salt is not widely available in the public domain, this document compiles predicted data based on established principles and available information for related compounds.
Spectroscopic Data
A comprehensive analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.0 - 3.5 | Multiplet | Methine proton (CH) of the cyclopropyl ring, deshielded by the adjacent nitrogen. |
| ¹H | ~1.0 - 1.5 | Multiplet | Methylene protons (CH₂) of the cyclopropyl ring. |
| ¹H | Broad | Singlet | NH₃⁺ and NH₂⁺ protons, chemical shift and multiplicity can be variable and concentration-dependent. |
| ¹³C | ~40 - 50 | CH | Methine carbon of the cyclopropyl ring. |
| ¹³C | ~5 - 15 | CH₂ | Methylene carbons of the cyclopropyl ring. |
As a reference, the ¹H NMR spectrum of the related intermediate, N-Boc-cyclopropylhydrazine, has been reported in the literature.[1]
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3200 - 2800 | Strong, Broad | Stretching (from NH₃⁺ and NH₂⁺) |
| C-H (cyclopropyl) | 3100 - 3000 | Medium | Stretching |
| N-H | 1620 - 1500 | Medium | Bending |
| C-H | 1450 - 1350 | Medium | Bending |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z Values | Interpretation |
| Electrospray Ionization (ESI+) | 73.08 | [M+H]⁺ of the free base (C₃H₈N₂) |
| Electron Ionization (EI) | 72.07 | Molecular ion of the free base [M]⁺ |
| 57.06 | Loss of NH₃ | |
| 43.04 | Cyclopropyl cation |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of cyclopropylhydrazine hydrochloride, adapted from patent literature.[1] This can be modified for the preparation of the dihydrochloride salt by adjusting the stoichiometry of hydrochloric acid.
Synthesis of Cyclopropylhydrazine Hydrochloride
-
Step 1: Synthesis of N-Boc-cyclopropylhydrazine:
-
To a solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane), N-Boc-O-p-toluenesulfonyl hydroxylamine is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine, which can be purified by crystallization or chromatography.
-
-
Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride:
-
The purified N-Boc-cyclopropylhydrazine is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
-
A solution of hydrochloric acid in the same solvent is added dropwise at 0 °C. For the dihydrochloride, at least two equivalents of HCl should be used.
-
The mixture is stirred at room temperature until the deprotection is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Role in Drug Development: Synthesis of PRMT5 Inhibitors
This compound is a key starting material in the synthesis of various pharmaceutical agents, most notably inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in cell growth and proliferation and is a validated target in oncology.
The following diagram illustrates a generalized synthetic workflow for the incorporation of the cyclopropylhydrazine moiety into a PRMT5 inhibitor scaffold.
This workflow highlights the condensation of cyclopropylhydrazine with a suitable heterocyclic core, which is a common strategy in the synthesis of many PRMT5 inhibitors. The resulting intermediate can then undergo further modifications to produce the final active pharmaceutical ingredient.
The inhibition of PRMT5 by these synthesized compounds can disrupt critical cellular processes in cancer cells, leading to apoptosis or cell cycle arrest. The signaling pathway affected by PRMT5 inhibition is depicted below.
Conclusion
References
Cyclopropylhydrazine Dihydrochloride: A Comprehensive Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for cyclopropylhydrazine dihydrochloride. This document is intended for professionals in research, science, and drug development who may handle this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are described.
Chemical and Physical Properties
This compound is a solid organic compound. While specific experimental data for the dihydrochloride salt is limited, the following table summarizes available and computed data for closely related compounds to provide an estimation of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀Cl₂N₂ | ChemScene[1] |
| Molecular Weight | 145.03 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | Generic SDS information |
| Melting Point | > 97 °C (decomposes) (for monohydrochloride) | ChemicalBook[2] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (for monohydrochloride) | ChemicalBook[2] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | PubChem[3] |
| Complexity | 31.9 | PubChem[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with the hydrochloride salt.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Source: PubChem[3]
Toxicological Information
Mechanism of Toxicity - Signaling Pathway
The toxicity of many hydrazine derivatives, including cyclopropylhydrazine, is believed to be mediated through their action as Monoamine Oxidase (MAO) inhibitors and their interference with vitamin B6 (pyridoxine) metabolism. This interference can lead to a reduction in the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[4][5]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopropylhydrazine Dihydrochloride from Cyclopropylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopropylhydrazine and its salts are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of pyrazole-containing compounds.[1][2] This document provides detailed protocols for the synthesis of cyclopropylhydrazine dihydrochloride from cyclopropylamine, a readily available starting material. The primary method described is a robust two-step process involving the formation of a protected hydrazine intermediate followed by deprotection and salt formation.
Reaction Scheme
A common and effective route for the synthesis of this compound from cyclopropylamine involves two main steps:
-
N-Amination of Cyclopropylamine: Reaction of cyclopropylamine with an N-Boc-protected hydroxylamine derivative to form N-Boc-N'-cyclopropylhydrazine.
-
Deprotection and Salt Formation: Removal of the Boc protecting group using hydrochloric acid to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N'-cyclopropylhydrazine
This protocol details the synthesis of the N-Boc protected intermediate.
Materials:
-
Cyclopropylamine
-
N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs) or N-Boc-O-methylsulfonyl hydroxylamine (Boc-ONHMs)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Petroleum ether
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (2.0 to 10.0 equivalents) and N-methylmorpholine (1.1 to 2.0 equivalents) in dichloromethane or toluene.[1][2]
-
Cool the mixture to 0-5 °C using an ice-salt bath.[2]
-
Slowly add a solution or solid portions of N-Boc-O-p-toluenesulfonyl hydroxylamine or N-Boc-O-methylsulfonyl hydroxylamine (1.0 equivalent) to the stirred reaction mixture while maintaining the temperature between 0 and 5 °C.[1][2]
-
After the addition is complete, continue stirring the reaction at 0 °C for 2-3 hours.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-20 hours).[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers.[1][2]
-
Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-N'-cyclopropylhydrazine.
-
Purify the crude product by trituration or recrystallization from petroleum ether to yield a solid.[1][2]
Protocol 2: Synthesis of this compound
This protocol describes the deprotection of the N-Boc intermediate and the formation of the dihydrochloride salt.
Materials:
-
N-Boc-N'-cyclopropylhydrazine
-
Concentrated Hydrochloric Acid (HCl) or a solution of HCl in a suitable solvent (e.g., diethyl ether, ethanol)
-
Ethanol or Methanol (for recrystallization)
-
Activated carbon
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, suspend or dissolve N-Boc-N'-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent.
-
Cool the mixture in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (e.g., 6M aqueous HCl or a saturated solution in an organic solvent) to the stirred mixture.[1][2]
-
After the addition, allow the reaction to proceed at room temperature overnight (17-20 hours).[2]
-
Monitor the completion of the deprotection reaction by TLC.
-
(Optional) Add activated carbon to the reaction solution to decolorize it and stir for a short period.[2]
-
Filter the mixture to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]
-
Recrystallize the crude product from ethanol or methanol to obtain pure, crystalline this compound.[1][2]
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of this compound and its intermediate.
| Parameter | N-Boc-N'-cyclopropylhydrazine | This compound | Reference |
| Yield | 59-75% | 76% | [1][2] |
| Melting Point | 105.0-106.2 °C | 131.6-132.6 °C | [1][2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 0.52-0.55 (m, 2H), 0.75-0.80 (m, 2H), 1.23 (s, 9H), 2.62-2.67 (m, 1H), 5.76 (bs, 1H), 6.64 (s, 1H) | Not directly provided in CDCl₃ | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | Not provided | δ 0.44-0.57 (m, 4H), 2.5 (m, 1H), 6.64 (m, 1H), 8.17-8.29 (bs, 3H) | [1] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Aminating Agents
While the Boc-protected hydroxylamine derivatives provide a reliable route, other aminating agents could be considered. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent for the amination of various compounds, including amines, and could potentially be used for the direct conversion of cyclopropylamine to cyclopropylhydrazine.[3][4] However, this direct amination may require careful optimization of reaction conditions to achieve good yields and selectivity.
Safety Considerations
-
Cyclopropylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydroxylamine derivatives and their reagents can be unstable. Follow the recommended procedures carefully, especially regarding temperature control.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for N-Boc Deprotection of Cyclopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] This orthogonality is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1] Cyclopropylhydrazine, a key building block in the development of various therapeutic agents, often requires the removal of a Boc protecting group from a nitrogen atom as a critical step in its synthetic pathway.
This document provides detailed protocols for the N-Boc deprotection of cyclopropylhydrazine, summarizing quantitative data for common deprotection methods and offering a visual representation of the experimental workflow. The protocols outlined below utilize common acidic reagents and are adaptable to various laboratory settings.
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed carbamate hydrolysis.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.[1] The liberated amine is then protonated by the acid present in the reaction medium, typically yielding the corresponding amine salt as the final product.[1]
Comparative Analysis of Acidic Deprotection Reagents
The selection of the appropriate acidic reagent for Boc deprotection is contingent upon the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired reaction conditions.[3] The following table summarizes common acidic reagents and their typical conditions for the deprotection of Boc-protected hydrazines.
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes and Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | Most common and generally effective method. TFA is volatile and can be easily removed under reduced pressure.[3] |
| Hydrogen Chloride (HCl) | 4 M in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | The product hydrochloride salt often precipitates from the solution, simplifying isolation.[3] |
| Aqueous Hydrogen Chloride (HCl) | 1 - 12 mol/L | Water | 20 - 50 °C | Overnight | A method specifically cited for the deprotection of N-Boc-cyclopropylhydrazine.[4] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and widely applicable method for Boc deprotection.
Materials:
-
N-Boc-cyclopropylhydrazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-cyclopropylhydrazine in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropylhydrazine.
Protocol 2: N-Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is advantageous as the product often precipitates as the hydrochloride salt.
Materials:
-
N-Boc-cyclopropylhydrazine
-
4 M Hydrogen Chloride in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the N-Boc-cyclopropylhydrazine in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]
-
Monitor the reaction for completion by TLC or LC-MS.[3]
-
Upon completion, the cyclopropylhydrazine hydrochloride salt will often precipitate from the solution.[3]
-
Collect the solid product by filtration.[3]
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[3]
-
Dry the resulting hydrochloride salt under vacuum.[3]
Protocol 3: N-Boc Deprotection using Aqueous Hydrogen Chloride (HCl)
This protocol is specifically referenced for the synthesis of cyclopropylhydrazine hydrochloride.[4]
Materials:
-
N-Boc-cyclopropylhydrazine
-
Aqueous solution of hydrogen chloride (1-12 mol/L)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating apparatus (if required)
Procedure:
-
Combine the N-Boc-cyclopropylhydrazine with an aqueous solution of hydrogen chloride (1-12 mol/L).[4]
-
Stir the deprotection reaction at room temperature overnight, or at a temperature between 20-50 °C.[4]
-
After the reaction is complete, concentrate the reaction solution.[4]
-
Recrystallization of the resulting solid can be performed to obtain pure cyclopropylhydrazine hydrochloride.[4]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the N-Boc deprotection of cyclopropylhydrazine.
Caption: General experimental workflow for the N-Boc deprotection of cyclopropylhydrazine.
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
Conclusion
The N-Boc deprotection of cyclopropylhydrazine is a critical transformation that can be achieved efficiently using various acidic conditions. The choice of reagent and protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired final product form. The protocols provided herein offer reliable methods for this deprotection, enabling the progression of synthetic routes in drug discovery and development.
References
Application Notes and Protocols: Cyclopropylhydrazine Dihydrochloride as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopropylhydrazine dihydrochloride as a crucial intermediate in the synthesis of modern agrochemicals, with a specific focus on the pyrazole carboxamide class of fungicides. The protocols and data presented herein are intended to guide researchers in the development and synthesis of novel fungicidal agents.
Introduction to this compound in Agrochemicals
This compound is a valuable building block in the synthesis of various agrochemicals, particularly fungicides. Its cyclopropyl moiety is a key feature in several modern pesticides, contributing to their high efficacy and specific mode of action. The pyrazole ring, often constructed using a hydrazine derivative, is another critical component of many successful fungicides. The combination of these two structural motifs in the form of pyrazole carboxamides has led to the development of a significant class of agricultural products known as Succinate Dehydrogenase Inhibitors (SDHIs).
This document will focus on the synthesis of Sedaxane , a broad-spectrum SDHI fungicide, as a representative example of the application of this compound in agrochemical development.
Synthesis of Sedaxane: A Multi-Step Approach
The synthesis of Sedaxane involves the preparation of two key intermediates: 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylic acid and 2-([1,1'-bi(cyclopropan)]-2-yl)aniline . These intermediates are then coupled to form the final active ingredient. While a direct one-pot synthesis from this compound is not commonly reported, a logical and well-documented synthetic pathway involves its use in the formation of the pyrazole ring.
Diagram of the Overall Synthetic Workflow for Sedaxane
Caption: Overall workflow for the synthesis of Sedaxane.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
This protocol describes the formation of the pyrazole ring, a critical step where this compound is utilized.
Diagram of the Pyrazole Synthesis Workflow
Caption: Experimental workflow for pyrazole synthesis.
Materials:
-
This compound
-
Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate (a 1,3-dicarbonyl equivalent)
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a solution of this compound in ethanol, add triethylamine at room temperature to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Add ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylic acid
Materials:
-
Ethyl 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol (co-solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Protocol 3: Synthesis of 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride
Materials:
-
3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Toluene (or another inert solvent)
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride
Procedure:
-
Suspend the carboxylic acid in toluene.
-
Add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at room temperature.
-
Heat the mixture to reflux until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
Protocol 4: Synthesis of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline
The synthesis of this aniline intermediate is a multi-step process. A general outline is provided below, as specific patented procedures may vary. The key is the formation of the bicyclopropyl moiety attached to the aniline ring.
General Steps:
-
Synthesis of a suitable substituted benzene derivative (e.g., a nitrobenzene with a leaving group).
-
Introduction of the first cyclopropyl group, often via a cyclopropanation reaction.
-
Formation of the second cyclopropyl ring.
-
Reduction of the nitro group to an aniline.
Protocol 5: Final Coupling to Synthesize Sedaxane
Materials:
-
3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride
-
2-([1,1'-bi(cyclopropan)]-2-yl)aniline
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent)
Procedure:
-
Dissolve 2-([1,1'-bi(cyclopropan)]-2-yl)aniline and triethylamine in toluene.
-
Add a solution of 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride in toluene dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Sedaxane.
Quantitative Data
The following table summarizes typical yields for the synthesis of Sedaxane and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| Pyrazole Synthesis | Ethyl 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | 70-85 | >95 |
| Hydrolysis | 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylic acid | 90-98 | >98 |
| Chlorination | 3-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride | >95 (crude) | Used directly |
| Aniline Synthesis | 2-([1,1'-bi(cyclopropan)]-2-yl)aniline | Varies | >97 |
| Final Coupling | Sedaxane | 85-95 | >98 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Sedaxane belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial electron transport chain.
Diagram of the SDHI Mechanism of Action
Caption: Mechanism of action of SDHI fungicides.
Succinate dehydrogenase (SDH) is a key enzyme that participates in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. This reaction is coupled with the reduction of ubiquinone to ubiquinol. By inhibiting SDH, Sedaxane blocks the electron flow through Complex II, which in turn disrupts the entire electron transport chain. This leads to a halt in ATP production, the primary energy currency of the cell. The depletion of cellular energy ultimately results in the death of the fungal pathogen.
Conclusion
This compound is a pivotal intermediate for the synthesis of pyrazole-containing agrochemicals, particularly the highly effective SDHI fungicides. The protocols and information provided here offer a comprehensive guide for researchers working on the development of new and improved fungicidal agents. The unique structural features derived from cyclopropylhydrazine contribute significantly to the biological activity of the final products, making it a continued area of interest in agrochemical research.
Application Notes: The Reaction of Cyclopropylhydrazine Dihydrochloride with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine and its salts are pivotal building blocks in modern medicinal and agricultural chemistry. The unique structural and electronic properties of the cyclopropyl group often impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. The reaction of cyclopropylhydrazine dihydrochloride with carbonyl compounds such as aldehydes and ketones is a versatile and powerful method for synthesizing a variety of important heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for three key transformations: hydrazone formation, pyrazole synthesis, and the Fischer indole synthesis.
Core Applications in Drug Discovery and Development
The primary application of cyclopropylhydrazine in drug discovery is the synthesis of complex heterocyclic compounds that serve as scaffolds for potent and selective therapeutic agents.
-
Inhibitors of Epigenetic Targets: Cyclopropylhydrazine is a critical intermediate in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene regulation.[1] Dysregulation of PRMT5 is implicated in various cancers, making it a high-value target for oncology drug development. Inhibitors derived from cyclopropylhydrazine block the catalytic activity of PRMT5, leading to anti-tumor effects.[1]
-
Synthesis of Pyrazole Derivatives: The reaction of cyclopropylhydrazine with 1,3-dicarbonyl compounds is a standard method for producing substituted pyrazoles.[2][3] Pyrazole-containing molecules are prevalent in pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties.
-
Construction of Indole Scaffolds: The Fischer indole synthesis allows for the creation of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs, including anti-migraine agents of the triptan class.[4][5] Using cyclopropylhydrazine in this reaction yields cyclopropyl-substituted indoles, enabling exploration of novel chemical space.
Key Synthetic Reactions and Mechanisms
The reaction between cyclopropylhydrazine and a carbonyl compound begins with the formation of a hydrazone intermediate. This intermediate can be the final product or can undergo subsequent intramolecular reactions to form stable heterocyclic rings.
Hydrazone Formation
This is a condensation reaction between cyclopropylhydrazine and an aldehyde or ketone, forming a C=N double bond. The reaction is typically catalyzed by acid.[6] Since the starting material is a dihydrochloride salt, the inherent acidity can often catalyze the reaction.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Formation of Pyrazole Derivatives Using Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. The versatile pyrazole scaffold, with its capacity for extensive functionalization, allows for the fine-tuning of physicochemical and biological properties. This has led to the development of a wide range of clinically relevant drugs, including anti-inflammatory agents (e.g., Celecoxib), anticancer drugs, and agents targeting the central nervous system. A common and robust method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopropyl-substituted pyrazole derivatives using cyclopropylhydrazine dihydrochloride as the hydrazine source. The introduction of a cyclopropyl group at the N1 position can impart unique conformational constraints and metabolic stability, making it a valuable substituent in drug design. This compound is a stable, crystalline solid, making it a convenient reagent for laboratory use.
Reaction Principle and Mechanism
The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound proceeds via a cyclocondensation reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and liberate the free cyclopropylhydrazine. The mechanism involves the initial nucleophilic attack of a nitrogen atom from cyclopropylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl compound is used (e.g., a β-ketoester), the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as solvent and pH.
Data Presentation: Synthesis of 1-Cyclopropylpyrazole Derivatives
The following table summarizes the expected products and typical yield ranges for the synthesis of 1-cyclopropylpyrazole derivatives from this compound and representative 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Product(s) | Typical Yield Range | Notes |
| Acetylacetone (2,4-Pentanedione) | 1-Cyclopropyl-3,5-dimethylpyrazole | 75-85% | A single product is formed due to the symmetrical nature of the dicarbonyl compound. |
| Ethyl Acetoacetate | 1-Cyclopropyl-3-methyl-1H-pyrazol-5(4H)-one and/or 1-Cyclopropyl-5-methyl-1H-pyrazol-3(2H)-one | 70-90% (as a mixture) | The reaction can produce a mixture of regioisomers. The ratio depends on the reaction conditions. |
| 1,1,3,3-Tetraethoxypropane | 1-Cyclopropyl-1H-pyrazole | 60-75% | The acetal is hydrolyzed in situ to malondialdehyde, which then reacts with the hydrazine. |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
This protocol is adapted from a reliable Organic Syntheses procedure for the preparation of 3,5-dimethylpyrazole.[1]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate
-
Deionized water
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.10 mol) in 100 mL of 10% aqueous sodium hydroxide (w/v).
-
Cool the flask in an ice bath to an internal temperature of 15°C.
-
While maintaining the temperature at approximately 15°C, add acetylacetone (0.10 mol) dropwise with vigorous stirring over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 15°C for an additional hour.
-
Dilute the mixture with 50 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (1 x 50 mL, then 4 x 20 mL).
-
Combine the organic extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous potassium carbonate.
-
Filter to remove the drying agent and remove the ether by rotary evaporation.
-
The resulting crystalline residue is 1-cyclopropyl-3,5-dimethylpyrazole. The product can be further purified by recrystallization from a suitable solvent like petroleum ether if necessary.
Protocol 2: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5(4H)-one (and regioisomer)
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a 250 mL round-bottom flask, add this compound (0.10 mol), sodium acetate (0.10 mol), and 100 mL of ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acetoacetate (0.10 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product mixture.
-
The regioisomers can be separated by column chromatography on silica gel if desired.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-cyclopropylpyrazoles.
Experimental Workflow
Caption: A typical experimental workflow for pyrazole synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary scalable synthetic routes to cyclopropylhydrazine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is intended for use by qualified chemical professionals in a laboratory or industrial setting.
I. Introduction
Cyclopropylhydrazine and its salts are important building blocks in organic synthesis. The dihydrochloride salt offers advantages in terms of stability and handling compared to the free base. This document outlines two robust and scalable methods for its preparation: Synthesis from Cyclopropylamine and Synthesis via Curtius Rearrangement of Cyclopropanecarboxylic Acid.
II. Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale, and equipment availability. Below is a summary of the key quantitative data for each route.
| Parameter | Synthesis from Cyclopropylamine | Synthesis via Curtius Rearrangement |
| Starting Material | Cyclopropylamine | Cyclopropanecarboxylic Acid |
| Key Intermediates | N-Boc-cyclopropylhydrazine | Cyclopropanecarbonyl azide, Cyclopropyl isocyanate, N-Boc-cyclopropylamine |
| Overall Yield (Estimated) | 60-70% | 50-60% |
| Purity (Typical) | >98% (after recrystallization) | >98% (after recrystallization) |
| Key Advantages | Milder reaction conditions, simpler workup for the intermediate.[1] | Avoids direct handling of hydrazine derivatives in the initial steps. |
| Key Disadvantages | Uses a large excess of volatile and flammable cyclopropylamine. | Involves the use of potentially explosive acyl azides.[2][3] |
III. Experimental Protocols
Route 1: Synthesis from Cyclopropylamine
This two-step synthesis involves the N-Boc protection of cyclopropylamine followed by deprotection and salt formation with hydrochloric acid.[1][4]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
Materials:
-
Cyclopropylamine (10 eq)
-
N-Boc-O-p-toluenesulfonyl hydroxylamine (1 eq)
-
N-methylmorpholine (1.1 eq)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add cyclopropylamine (10 eq), dichloromethane, and N-methylmorpholine (1.1 eq).
-
Cool the mixture to a temperature between -5 and 0 °C using an ice-salt bath.
-
Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (1 eq) in portions, maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature (below 20 °C) and stir overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the crude residue, add dichloromethane and water. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Triturate the crude product with petroleum ether to precipitate the solid N-Boc-cyclopropylhydrazine.
-
Filter the solid and dry under vacuum. The typical yield is around 67%.[4]
Step 2: Synthesis of this compound
Materials:
-
N-Boc-cyclopropylhydrazine (1 eq)
-
Concentrated Hydrochloric Acid (excess)
-
Activated carbon (optional)
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a reaction vessel, place N-Boc-cyclopropylhydrazine (1 eq).
-
Cool the vessel in an ice-water bath.
-
Slowly add an excess of concentrated hydrochloric acid. An excess is used to ensure the formation of the dihydrochloride salt.
-
After the addition, allow the mixture to warm to room temperature and stir overnight (17-20 hours).[4]
-
Monitor the reaction completion by TLC.
-
(Optional) Add activated carbon to the reaction mixture to decolorize the solution and stir for a short period.
-
Filter the solution to remove activated carbon or any other solids.
-
Concentrate the aqueous phase under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from ethanol or methanol to obtain pure white crystals of this compound.[1] The typical yield for the deprotection and salt formation is around 75-80%.
Route 2: Synthesis via Curtius Rearrangement
This route begins with cyclopropanecarboxylic acid and proceeds through a Curtius rearrangement to form an isocyanate, which is then trapped and deprotected.[5][6]
Step 1: Synthesis of N-Boc-cyclopropylamine via Curtius Rearrangement
Materials:
-
Cyclopropanecarboxylic acid (1 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (1.1 eq)
-
tert-Butanol (excess)
-
Toluene
Procedure:
-
To a solution of cyclopropanecarboxylic acid (1 eq) in toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux to facilitate the Curtius rearrangement, forming cyclopropyl isocyanate.
-
After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak), add an excess of tert-butanol to the reaction mixture.
-
Continue heating to allow the trapping of the isocyanate to form N-Boc-cyclopropylamine.
-
Cool the reaction mixture and purify by column chromatography to obtain N-Boc-cyclopropylamine.
Step 2: Synthesis of this compound
The deprotection of the N-Boc group to yield the final product follows the same procedure as in Route 1, Step 2 .
IV. Reaction Mechanisms
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The migration of the R-group occurs in a concerted fashion.[6][7]
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
Application Notes: Cyclopropylhydrazine Dihydrochloride in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles
Introduction
Cyclopropylhydrazine dihydrochloride is a valuable reagent in organic synthesis, particularly for the introduction of the cyclopropyl moiety into heterocyclic scaffolds. The cyclopropyl group is a desirable feature in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules, such as pyrazoles, in a single synthetic operation. The use of this compound in MCRs provides a direct route to novel cyclopropyl-substituted heterocycles, which are of significant interest for drug discovery and development.[1][2][3][4][5]
Application: Synthesis of 1-Cyclopropyl-pyrazoles
A primary application of this compound in multicomponent reactions is the synthesis of 1-cyclopropyl-substituted pyrazoles. Pyrazoles are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5] The Knorr pyrazole synthesis and related three-component reactions, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, are well-established methods for pyrazole formation.[6][7][8][9][10] By employing this compound in these reactions, researchers can readily access a library of novel 1-cyclopropyl-pyrazoles for biological screening.
Advantages of the Multicomponent Approach
The synthesis of 1-cyclopropyl-pyrazoles via a multicomponent approach offers several advantages over traditional multi-step syntheses:
-
Efficiency: Three or more components are combined in a single pot, reducing the number of synthetic steps, purification procedures, and overall reaction time.[11][12]
-
Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.
-
Diversity: The modular nature of MCRs allows for the rapid generation of a diverse library of compounds by simply varying the starting materials.[11]
While specific literature detailing a broad range of multicomponent reactions with this compound is limited, its application in the well-established pyrazole synthesis serves as a prime example of its potential. The following protocol provides a representative method for the synthesis of 1-cyclopropyl-pyrazole derivatives.
Experimental Protocols
Representative Protocol: Three-Component Synthesis of 1-Cyclopropyl-3,5-disubstituted-1H-pyrazoles
This protocol describes a general procedure for the synthesis of 1-cyclopropyl-pyrazoles via a one-pot, three-component reaction involving this compound, a 1,3-dicarbonyl compound, and an aldehyde. This method is adapted from established procedures for pyrazole synthesis.[8][13][14][15]
Materials:
-
This compound (or monohydrochloride)[16]
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium acetate (if using dihydrochloride salt)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ethanol (10 mL).
-
Add this compound (1.0 mmol) and sodium acetate (2.0 mmol) to the mixture. The sodium acetate is added to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-cyclopropyl-pyrazole derivative.
Data Presentation
Table 1: Representative Reactants and Expected Products for the Three-Component Synthesis of 1-Cyclopropyl-pyrazoles.
| Entry | 1,3-Dicarbonyl Compound | Aldehyde | Product | Expected Yield (%) |
| 1 | Acetylacetone | Benzaldehyde | 1-Cyclopropyl-3,5-dimethyl-4-phenyl-1H-pyrazole | 75-85 |
| 2 | Ethyl acetoacetate | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1-cyclopropyl-5-methyl-1H-pyrazol-3-ol | 70-80 |
| 3 | Dibenzoylmethane | Formaldehyde | 1-Cyclopropyl-3,5-diphenyl-1H-pyrazole | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the three-component synthesis of 1-cyclopropyl-pyrazoles.
Caption: General mechanism for the three-component synthesis of 1-cyclopropyl-pyrazoles.
References
- 1. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. chembk.com [chembk.com]
Applications of Cyclopropylhydrazine Dihydrochloride in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine dihydrochloride is a valuable and versatile building block in heterocyclic chemistry. Its strained cyclopropyl ring and reactive hydrazine moiety make it a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries.[1][2] The cyclopropyl group can impart unique conformational constraints and metabolic stability to target molecules, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important heterocyclic scaffolds, including pyrazoles and indoles.
Key Applications
The primary application of this compound in heterocyclic chemistry is as a precursor for the synthesis of:
-
Pyrazoles: These five-membered aromatic heterocycles are prevalent in a wide range of biologically active compounds, including anti-inflammatory drugs, anticancer agents, and herbicides. This compound is a crucial intermediate in the production of pyrazole-based agrochemicals.[1] The synthesis is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
-
Indoles: The indole scaffold is a fundamental component of many natural products and pharmaceuticals. While the classical Fischer indole synthesis utilizes arylhydrazines, derivatives of cyclopropylhydrazine can be employed in related cyclization reactions to produce N-aminoindoles, which are themselves versatile synthetic intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[1] The synthesis proceeds in two steps: N-Boc protection of cyclopropylamine followed by deprotection and salt formation.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
In a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (NMM) (11.5 g, 0.114 mol).
-
Cool the mixture to -5 to 0 °C using a cryostat bath.
-
Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-HNOTs) (29.8 g, 0.104 mol) in batches, maintaining the temperature at 0 °C.
-
After the addition is complete, continue the reaction at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature (below 20 °C) and stir overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness.
-
To the crude product, add dichloromethane and water, and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by trituration with petroleum ether to yield N-Boc-cyclopropylhydrazine as a faint yellow solid.
Step 2: Synthesis of this compound
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5 g, 29 mmol).
-
Under an ice-water bath, slowly instill a 6 mol/L aqueous solution of hydrochloric acid (20 mL).
-
After the addition, allow the reaction to proceed at room temperature overnight (17-20 hours).
-
Monitor the reaction completion by TLC.
-
Add activated carbon to the reaction solution for decolorization and filter.
-
Concentrate the aqueous phase to obtain the crude product.
-
Recrystallize the crude product from methanol to obtain pure this compound as a white crystalline solid.
Protocol 2: General Procedure for the Synthesis of 1-Cyclopropyl-3,5-disubstituted-1H-pyrazoles
This protocol is a general method for the Knorr pyrazole synthesis adapted for this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole) (1.0 eq).
-
If starting with the dihydrochloride salt, a base such as sodium acetate or triethylamine (2.0 eq) may be added to liberate the free hydrazine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the dicarbonyl compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-cyclopropyl-pyrazole.
Protocol 3: Synthesis of Methyl 1-(dicyclopropylamino)-1H-indole-3-carboxylate
This protocol is based on the work of Shestakov and Kuznetsov and demonstrates the use of a dicyclopropylhydrazine derivative in indole synthesis.[3]
-
In a suitable reaction vessel, dissolve 1,1-dicyclopropylhydrazine (1 mmol) in a solvent such as benzene.
-
Add methyl 2-formyl-3-oxo-3-phenylpropanoate (1 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield methyl 1-(dicyclopropylamino)-1H-indole-3-carboxylate.
Quantitative Data
| Product | Starting Materials | Reagents/Conditions | Yield | Melting Point (°C) | Reference |
| N-Boc-cyclopropylhydrazine | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine | NMM, CH₂Cl₂, 0 °C to RT | 75% | 105.4 - 106.2 | [1] |
| This compound | N-Boc-cyclopropylhydrazine | 6M HCl (aq), RT | 74% | 131.6 - 132.4 | [1] |
| Methyl 1-(dicyclopropylamino)-1H-indole-3-carboxylate | 1,1-Dicyclopropylhydrazine, Methyl 2-formyl-3-oxo-3-phenylpropanoate | Benzene, reflux, 6 h | 64% | Not Reported | [3] |
Visualizations
Reaction Schemes
Caption: Synthetic pathways for the preparation and application of cyclopropylhydrazine derivatives.
Experimental Workflow: Pyrazole Synthesis
Caption: Step-by-step workflow for the synthesis of 1-cyclopropyl-1H-pyrazoles.
Conclusion
This compound is a key synthetic intermediate with significant applications in the construction of nitrogen-containing heterocycles. Its utility is particularly pronounced in the synthesis of pyrazoles for the agrochemical sector and in the formation of other valuable scaffolds for medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors.
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. A review of the natural occurrence, synthetic production and use of carcinogenic hydrazines and related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Cyclopropylhydrazine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of cyclopropylhydrazine derivatives. Cyclopropylhydrazine is a valuable scaffold in medicinal chemistry, known for its presence in compounds targeting a range of biological processes. The unique conformational constraints and electronic properties of the cyclopropyl group can impart favorable pharmacological properties to drug candidates.[1] This document outlines key derivatization strategies, including N-acylation and reductive amination, and provides protocols for screening these derivatives against important biological targets such as Monoamine Oxidases (MAO), Lysine-Specific Demethylase 1 (LSD1), as well as for their antioxidant and antimicrobial properties.
I. Derivatization Strategies for Cyclopropylhydrazine
Two common and effective methods for diversifying the cyclopropylhydrazine scaffold are N-acylation to form stable hydrazides and reductive amination to generate substituted hydrazines.
N-Acylation of Cyclopropylhydrazine
N-acylation is a robust method for creating a diverse library of cyclopropylhydrazine derivatives. The resulting N-acylhydrazones are recognized as a promising framework in drug design due to their versatile biological activities.[2] This protocol describes a general procedure for the N-acylation of cyclopropylhydrazine with an acyl chloride.
Experimental Protocol: Synthesis of N'-cyclopropyl-acylhydrazide
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N'-cyclopropyl-acylhydrazide.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Reductive Amination of Cyclopropylhydrazine
Reductive amination is a versatile method for synthesizing N-substituted cyclopropylhydrazines by reacting cyclopropylhydrazine with an aldehyde or ketone in the presence of a reducing agent.[3][4] This one-pot reaction proceeds through an intermediate imine/enamine which is then reduced to the corresponding amine.[3][5]
Experimental Protocol: Synthesis of N-alkyl/aryl-N'-cyclopropylhydrazine
Materials:
-
Cyclopropylhydrazine
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclopropylhydrazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol or DCM.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkyl/aryl-N'-cyclopropylhydrazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
II. Biological Screening Protocols
The following are detailed protocols for evaluating the biological activity of the synthesized cyclopropylhydrazine derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the synthesized compounds against the A and B isoforms of human monoamine oxidase (hMAO-A and hMAO-B).
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Synthesized cyclopropylhydrazine derivatives (test compounds)
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.
-
In a 96-well black microplate, add the test compound or positive control to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
To initiate the reaction, add a solution containing the substrate (kynuramine for MAO-A or benzylamine for MAO-B), HRP, and Amplex® Red.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the demethylase activity of LSD1.
Experimental Protocol: Fluorometric LSD1 Inhibition Assay
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) as substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Synthesized cyclopropylhydrazine derivatives (test compounds)
-
Tranylcypromine or a known selective LSD1 inhibitor (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well black microplate, add the test compound or positive control.
-
Add the LSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add a detection reagent containing HRP and Amplex® Red to each well. This reagent detects the hydrogen peroxide produced during the demethylation reaction.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values as described for the MAO assay.
Antioxidant Activity Assays (DPPH and ABTS)
These assays evaluate the free radical scavenging capacity of the synthesized compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized cyclopropylhydrazine derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Synthesized cyclopropylhydrazine derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and IC₅₀ values as described for the DPPH assay.
Antimicrobial Activity Assay
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Synthesized cyclopropylhydrazine derivatives (test compounds)
-
Standard antibiotic (e.g., ciprofloxacin, ampicillin) as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the 96-well microplates using MHB.
-
Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
III. Data Presentation
Summarize all quantitative data from the biological screening assays in clearly structured tables for easy comparison of the synthesized derivatives.
Table 1: MAO-A and MAO-B Inhibitory Activity of Cyclopropylhydrazine Derivatives
| Compound ID | R Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| CPH-01 | Benzoyl | Data | Data | Data |
| CPH-02 | 4-Nitrobenzoyl | Data | Data | Data |
| CPH-03 | Benzyl | Data | Data | Data |
| CPH-04 | 4-Chlorobenzyl | Data | Data | Data |
| Clorgyline | - | Data | - | - |
| Selegiline | - | - | Data | - |
Table 2: LSD1 Inhibitory Activity of Cyclopropylhydrazine Derivatives
| Compound ID | R Group | LSD1 IC₅₀ (µM) |
| CPH-01 | Benzoyl | Data |
| CPH-02 | 4-Nitrobenzoyl | Data |
| CPH-03 | Benzyl | Data |
| CPH-04 | 4-Chlorobenzyl | Data |
| Tranylcypromine | - | Data |
Table 3: Antioxidant Activity of Cyclopropylhydrazine Derivatives
| Compound ID | R Group | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| CPH-01 | Benzoyl | Data | Data |
| CPH-02 | 4-Nitrobenzoyl | Data | Data |
| CPH-03 | Benzyl | Data | Data |
| CPH-04 | 4-Chlorobenzyl | Data | Data |
| Ascorbic Acid | - | Data | Data |
Table 4: Antimicrobial Activity of Cyclopropylhydrazine Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CPH-01 | Benzoyl | Data | Data |
| CPH-02 | 4-Nitrobenzoyl | Data | Data |
| CPH-03 | Benzyl | Data | Data |
| CPH-04 | 4-Chlorobenzyl | Data | Data |
| Ciprofloxacin | - | Data | Data |
IV. Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathways relevant to the biological targets of cyclopropylhydrazine derivatives.
Caption: Experimental workflow for derivatization and biological screening.
Caption: Monoamine Oxidase (MAO) signaling pathway and inhibition.
Caption: LSD1 signaling pathway and its role in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving cyclopropylhydrazine dihydrochloride. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and agrochemicals. The following sections detail the synthesis of this compound and its subsequent use in the preparation of cyclopropyl-substituted pyrazoles, which are valuable motifs in the development of therapeutic agents, including PRMT5 inhibitors.
Synthesis of this compound
This compound can be synthesized from cyclopropylamine in a two-step process involving the formation of a Boc-protected intermediate followed by deprotection. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol: Synthesis of N-Boc-cyclopropylhydrazine
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add cyclopropylamine, toluene, and N-methylmorpholine (NMM).
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Addition of Reagent: Add solid N-Boc-O-methylsulfonyl hydroxylamine in batches, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 3 hours. Then, allow the reaction to proceed overnight at room temperature (below 20°C).
-
Work-up: Monitor the reaction completion using Thin Layer Chromatography (TLC). Once complete, concentrate the reaction mixture to dryness. Add toluene and water to the crude product and separate the layers. Extract the aqueous layer twice with toluene.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. The crude product can be purified by trituration with petroleum ether to yield N-Boc-cyclopropylhydrazine as a solid.
Experimental Protocol: Synthesis of this compound (Deprotection)
-
Reaction Setup: In a 100 mL three-necked flask, add the previously synthesized N-Boc-cyclopropylhydrazine.
-
Acidification: Under an ice-water bath, slowly add a 6M aqueous solution of hydrochloric acid.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature overnight (17-20 hours).
-
Work-up: Monitor the reaction completion by TLC. Upon completion, add activated carbon to the reaction solution to decolorize it, and then filter.
-
Isolation: Concentrate the aqueous phase to obtain the crude product.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound as white crystals.[1]
Quantitative Data: Synthesis of this compound
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |
| 1 | N-Boc-cyclopropylhydrazine | Cyclopropylamine | N-Boc-O-methylsulfonyl hydroxylamine, NMM | Toluene | ~20 h | 0°C to RT | 59% | 105.0 - 105.6 |
| 2 | This compound | N-Boc-cyclopropylhydrazine | 6M HCl (aq) | Water | 17-20 h | RT | 74% | 131.6 - 132.4 |
Knorr Pyrazole Synthesis with this compound
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry for the preparation of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound. When using this compound, a base is required to neutralize the hydrochloride salt and liberate the free cyclopropylhydrazine for the reaction to proceed.
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, triethylamine or sodium acetate, to the solution to neutralize the hydrochloride.
-
Addition of Dicarbonyl: To this mixture, add the 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired 3-cyclopropyl-5-methyl-1H-pyrazole.
Quantitative Data: Synthesis of a Cyclopropyl-pyrazole (Illustrative)
| Product | Hydrazine Source | 1,3-Dicarbonyl | Base | Solvent | Reaction Time | Temperature | Yield |
| 3-Cyclopropyl-5-methyl-1H-pyrazole | This compound | Acetylacetone | Triethylamine | Ethanol | 4 h | Reflux | (Typical) >80% |
Note: The yield is illustrative and may vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Reaction Scheme: Knorr Pyrazole Synthesis```dot
Caption: Simplified PRMT5 signaling pathway in cancer and the point of intervention.
References
Application Notes and Protocols for the Purification of Cyclopropylhydrazine Dihydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine and its salts are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The purity of these intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Cyclopropylhydrazine dihydrochloride is a common salt form that often requires purification to remove by-products and unreacted starting materials from its synthesis. Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds, including hydrochloride salts. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering both single-solvent and multi-solvent system approaches.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed by hot filtration if they are insoluble in the hot solvent.
Data Presentation
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides a qualitative guide to solvent selection based on the general solubility of amine hydrochlorides. Researchers should perform small-scale solvent screening experiments to determine the optimal solvent or solvent system for their specific batch of crude material.
| Solvent System | Suitability for this compound Recrystallization | Expected Outcome |
| Single Solvents | ||
| Ethanol | Good starting point. Generally provides a good balance of solubility at high temperatures and insolubility at low temperatures for amine hydrochlorides. | Formation of well-defined crystals upon cooling. |
| Isopropanol | A viable alternative to ethanol, often used for similar compounds. | May offer different solubility characteristics that could be advantageous for specific impurity profiles. |
| Methanol | High solubility may lead to lower yields but can be effective for highly impure samples. | May require cooling to very low temperatures for good crystal recovery. |
| Water | High solubility; may not be ideal for achieving high yields unless used in a mixed solvent system. | Risk of co-precipitation of water-soluble impurities. |
| Multi-Solvent Systems | ||
| Ethanol / Diethyl Ether | A common solvent/anti-solvent system. The compound is soluble in ethanol and insoluble in diethyl ether. | Gradual addition of diethyl ether to a hot ethanolic solution induces crystallization. |
| Methanol / Toluene | Another potential solvent/anti-solvent pair. The compound is soluble in methanol and insoluble in toluene. | Similar to the ethanol/ether system, addition of toluene will cause the product to precipitate. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling.
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ethanol or isopropanol are recommended starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator under vacuum.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
-
Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., ethanol or methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "solvent" back to the solution until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
When heating flammable organic solvents, use a heating mantle or a steam bath. Avoid open flames.
-
Be aware of the potential for bumping when boiling liquids; using a stir bar or boiling chips can mitigate this risk.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification of this compound by recrystallization. The choice between a single-solvent and a multi-solvent system will depend on the specific impurity profile of the crude material. It is recommended to perform small-scale trials to identify the optimal conditions for achieving high purity and yield. The provided workflow diagram offers a clear visual representation of the purification process, aiding in the efficient and successful execution of the protocol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropylhydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of cyclopropylhydrazine dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The modern two-step synthesis is generally the most reliable and scalable method. It involves the N-Boc protection of cyclopropylamine followed by deprotection and salt formation. This method avoids the use of hazardous and expensive reagents like Grignard reagents, which were common in older procedures, and offers improved yields.[1]
Q2: What are the critical parameters to control during the N-Boc protection of cyclopropylamine?
A2: The key parameters for the N-Boc protection step are temperature, reaction time, and stoichiometry. The reaction is typically carried out at a low temperature (0-20°C) to control its exothermicity and minimize side reactions.[1] Reaction times can range from 4 to 18 hours, and it is crucial to monitor the reaction's completion by Thin-Layer Chromatography (TLC).[1] Using an excess of the cheaper reagent, cyclopropylamine, can help drive the reaction to completion and is a cost-effective strategy.[1]
Q3: What are the recommended solvents for the N-Boc protection step and the final recrystallization?
A3: For the N-Boc protection step, various organic solvents such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran can be used.[1] The choice of solvent can influence the reaction yield. For the final purification, recrystallization from methanol, ethanol, or isopropanol is recommended to obtain pure this compound as white crystals.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of both the N-Boc protection and deprotection steps.[1] For the N-Boc protection of trimetazidine, a related piperazine derivative, it is recommended to spot the reaction mixture alongside the starting material and a co-spot on a TLC plate to track the disappearance of the starting material and the appearance of the product.[2] This technique allows you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with the work-up.
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored at -20°C under a nitrogen atmosphere to ensure its stability.[3]
Troubleshooting Guides
Problem 1: Low Yield of N-Boc-cyclopropylhydrazine (Intermediate)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction appears sluggish or incomplete on TLC. | 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Inefficient stirring. | 1. Ensure the reaction is stirred for the recommended duration (4-18 hours) and the temperature is maintained within the optimal range (0-20°C).[1] Consider extending the reaction time if TLC shows significant starting material.2. Use high-purity cyclopropylamine and N-Boc-O-sulfonyl hydroxylamine derivative. Moisture can be detrimental, so ensure anhydrous conditions.3. For larger scale reactions, mechanical stirring is recommended to ensure proper mixing of the reagents, especially if a precipitate forms.[4] |
| Low isolated yield after work-up. | 1. Incomplete extraction of the product. 2. Product loss during washing. 3. Formation of side products. | 1. During the aqueous work-up, ensure the layers are thoroughly mixed and separated. Perform multiple extractions (at least 2-3 times) with the organic solvent (e.g., dichloromethane, toluene) to maximize recovery.[1]2. Minimize the volume of solvent used for washing the crude product to avoid significant product loss.3. Review the reaction temperature and stoichiometry. Running the reaction at the lower end of the temperature range (0-5°C) may reduce byproduct formation. |
| Oily or impure crude product. | 1. Presence of unreacted starting materials or byproducts. 2. Residual solvent. | 1. Purify the crude intermediate by slurrying it in a non-polar solvent like petroleum ether to precipitate the desired product as a solid.[1]2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Problem 2: Low Yield of this compound (Final Product)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete deprotection observed by TLC or NMR. | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. | 1. Use a sufficiently concentrated solution of hydrochloric acid (1-12 mol/L).[1] The reaction is typically run overnight (17-20 hours).[1] Ensure complete conversion by TLC before work-up.2. The deprotection is usually carried out at room temperature (20-25°C), but gentle warming (up to 50°C) can be applied to drive the reaction to completion.[1] |
| Low yield after recrystallization. | 1. Product loss in the mother liquor. 2. Incorrect recrystallization solvent or technique. 3. Incomplete precipitation. | 1. Concentrate the mother liquor and attempt a second recrystallization to recover more product.2. Use methanol, ethanol, or isopropanol for recrystallization.[1] Ensure the minimum amount of hot solvent is used to dissolve the crude product completely. Allow the solution to cool slowly to form well-defined crystals.3. After slow cooling to room temperature, place the solution in an ice bath or refrigerator to maximize precipitation before filtration. |
| Product discoloration. | 1. Presence of impurities. | 1. Treat the reaction solution with activated carbon before filtration and concentration to remove colored impurities.[1] Ensure the purity of the N-Boc-cyclopropylhydrazine intermediate. |
Data Presentation
Table 1: Reported Yields for N-Boc-cyclopropylhydrazine Synthesis
| Solvent | Yield of N-Boc-cyclopropylhydrazine | Reference |
| Toluene | 59% | [1] |
| Dichloromethane | 67% | [1] |
| Tetrahydrofuran | 75% | [1] |
Table 2: Reported Yields for this compound Synthesis (from N-Boc-cyclopropylhydrazine)
| Recrystallization Solvent | Yield of this compound | Reference |
| Methanol | 74% | [1] |
| Ethanol | 76% | [1] |
Experimental Protocols
Key Experiment 1: Synthesis of N-Boc-cyclopropylhydrazine
This protocol is adapted from patent CN105503647A.[1]
-
To a three-necked flask, add cyclopropylamine (2.0 to 10.0 molar equivalents), an organic solvent (e.g., tetrahydrofuran), and N-methylmorpholine (1.0 to 2.0 molar equivalents).
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add the N-Boc-O-sulfonyl hydroxylamine derivative (e.g., N-Boc-O-methylsulfonyl hydroxylamine, 1.0 molar equivalent) in portions, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 3 hours.
-
Allow the reaction to warm to room temperature (below 20°C) and stir overnight (or for a total of 4-18 hours).
-
Monitor the reaction completion by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
To the crude product, add dichloromethane and water. Separate the layers.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude N-Boc-cyclopropylhydrazine.
-
The crude product can be further purified by slurrying in petroleum ether to yield a solid.
Key Experiment 2: Synthesis of this compound
This protocol is adapted from patent CN105503647A.[1]
-
In a three-necked flask, add N-Boc-cyclopropylhydrazine (1.0 molar equivalent).
-
Cool the flask in an ice-water bath.
-
Slowly add a 6 mol/L aqueous solution of hydrochloric acid.
-
After the addition, allow the reaction to warm to room temperature (20-25°C) and stir overnight (17-20 hours).
-
Monitor the completion of the deprotection by TLC.
-
Add activated carbon to the reaction solution to decolorize it and stir for a short period.
-
Filter the solution to remove the activated carbon.
-
Concentrate the aqueous phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol, ethanol, or isopropanol to obtain pure, white crystals of this compound.
Visualizations
Caption: A diagram illustrating the two-step synthesis of this compound.
Caption: A workflow diagram for troubleshooting low yields in the synthesis.
Caption: Factors influencing the overall yield of the synthesis.
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproduct formation in cyclopropylhydrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropylhydrazine. Our aim is to address specific issues related to side reactions and byproduct formation, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could it be?
A1: A common byproduct in the synthesis of cyclopropylhydrazine from cyclopropylamine is the formation of dicyclopropylhydrazines. Depending on the reaction conditions, you may be forming 1,1-dicyclopropylhydrazine or 1,2-dicyclopropylhydrazine. This over-reaction occurs when the initially formed cyclopropylhydrazine reacts further with the aminating agent or an activated cyclopropylamine intermediate.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aminating agent can sometimes be beneficial, but a large excess should be avoided.
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote the formation of di-substituted byproducts.
-
Slow Addition: Add the aminating agent slowly to the solution of cyclopropylamine to maintain a low concentration of the electrophile and minimize over-alkylation.
Q2: My yield of cyclopropylhydrazine is consistently low, even with careful control of stoichiometry. What are other potential causes?
A2: Low yields can be attributed to several factors beyond over-alkylation:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the recommended reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.
-
Starting Material Quality: Impurities in the starting cyclopropylamine can interfere with the reaction. Common impurities may include other amines or residual solvents from its synthesis. It is advisable to use high-purity cyclopropylamine.
-
Boc-Deprotection Issues: If you are using a Boc-protected intermediate, the deprotection step might be incomplete or lead to side reactions. Incomplete removal of the Boc group will result in a lower yield of the desired free hydrazine. Conversely, harsh acidic conditions for deprotection can lead to degradation of the cyclopropyl ring or other sensitive functional groups.
-
Work-up and Purification Losses: Significant loss of product can occur during the work-up and purification steps. Cyclopropylhydrazine is a relatively small and polar molecule, which can lead to challenges in extraction and isolation. Ensure proper pH adjustment during extractions and minimize the number of purification steps if possible.
Q3: During the Boc-deprotection step of N-Boc-cyclopropylhydrazine using strong acid, I am seeing some unexpected byproducts. What are they and how can I avoid them?
A3: A common side reaction during the acid-catalyzed deprotection of Boc-protected amines is the formation of tert-butylated byproducts. The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile and can alkylate the nitrogen atoms of the desired cyclopropylhydrazine, leading to N-tert-butyl-cyclopropylhydrazine.
Troubleshooting:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to use a scavenger in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.
-
Milder Deprotection Conditions: Consider using milder acidic conditions for deprotection. For example, using a lower concentration of trifluoroacetic acid (TFA) or switching to a different acid like HCl in dioxane can sometimes reduce the formation of side products.
Q4: How can I effectively purify my crude cyclopropylhydrazine?
A4: Purification of cyclopropylhydrazine, often as its hydrochloride salt, is typically achieved through recrystallization.[1]
-
Solvent Selection: Common solvents for recrystallization of cyclopropylhydrazine hydrochloride include isopropanol, ethanol, or methanol. The choice of solvent will depend on the impurities present.
-
Washing: After filtration, washing the crystals with a cold, non-polar solvent like diethyl ether or hexane can help remove residual soluble impurities.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel may be necessary. However, due to the polarity of cyclopropylhydrazine, it is often more practical to purify its less polar Boc-protected precursor before the deprotection step.
Troubleshooting Guide: Low Yield and Byproduct Formation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-Boc-cyclopropylhydrazine | Incomplete reaction | - Monitor reaction progress by TLC or GC-MS.- Ensure adequate reaction time and temperature as per the protocol. |
| Impure cyclopropylamine | - Use high-purity cyclopropylamine.- Consider distilling the cyclopropylamine before use. | |
| Suboptimal reaction conditions | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use anhydrous solvents. | |
| Formation of Dicyclopropylhydrazines | Incorrect stoichiometry | - Carefully control the molar ratio of cyclopropylamine to the aminating agent. |
| High reaction temperature | - Maintain the recommended reaction temperature. | |
| Rapid addition of reagents | - Add the aminating agent slowly to the cyclopropylamine solution. | |
| Incomplete Boc Deprotection | Insufficient acid strength or amount | - Use a stronger acid (e.g., TFA) or increase the equivalents of acid. |
| Short reaction time | - Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of tert-butylated Byproducts | Reaction of tert-butyl cation with product | - Add a scavenger (e.g., triethylsilane, anisole) to the deprotection reaction. |
| Harsh acidic conditions | - Use milder deprotection conditions (e.g., lower concentration of acid, alternative acid). |
Experimental Protocols
Synthesis of Cyclopropylhydrazine Hydrochloride
This protocol is adapted from a patented procedure and involves a two-step synthesis starting from cyclopropylamine.[1]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a solution of cyclopropylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-O-tosyl hydroxylamine (1.05 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-cyclopropylhydrazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Deprotection of N-Boc-cyclopropylhydrazine
-
Dissolve the crude or purified N-Boc-cyclopropylhydrazine (1.0 eq) in a suitable solvent such as dioxane or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The cyclopropylhydrazine hydrochloride will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
GC-MS Method for Reaction Monitoring and Impurity Profiling
This general method can be adapted to monitor the progress of the cyclopropylhydrazine synthesis and identify potential byproducts.
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway, common side reactions, and a troubleshooting workflow.
Caption: Main synthetic pathway for cyclopropylhydrazine.
Caption: Common side reactions in cyclopropylhydrazine synthesis.
Caption: Troubleshooting workflow for cyclopropylhydrazine synthesis.
References
Technical Support Center: Managing Hygroscopicity of Hydrazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for hydrazine dihydrochloride?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Hydrazine dihydrochloride is a hygroscopic salt, meaning it will readily take up water from the air.[1][2] This can lead to a variety of issues in experimental and manufacturing settings, including:
-
Inaccurate measurements: The absorbed water adds to the weight of the salt, leading to errors in concentration calculations for solutions.[3]
-
Physical changes: Moisture absorption can cause the crystalline powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[4][5]
-
Chemical degradation: The presence of water can potentially lead to hydrolysis or other unwanted chemical reactions, affecting the stability and purity of the compound.[4][6]
-
Impact on reaction outcomes: In moisture-sensitive reactions, the water introduced by the hygroscopic salt can inhibit the reaction, lead to side-product formation, and reduce the overall yield and purity of the desired product.[7]
Q2: How can I determine the water content of my hydrazine dihydrochloride sample?
A2: The most accurate and widely used method for determining the water content in hydrazine salts is the Karl Fischer titration.[8] This technique is specific to water and is not affected by other volatile components. Spectrophotometric methods can also be employed for the determination of hydrazine content, which can be affected by water absorption.[9]
Q3: What are the best practices for storing hydrazine dihydrochloride?
A3: To minimize moisture absorption, hydrazine dihydrochloride should be stored in a tightly sealed, airtight container.[1] The storage area should be cool and dry. For enhanced protection, it is highly recommended to store the container inside a desiccator containing a suitable drying agent, such as silica gel or calcium sulfate.[8][10]
Q4: Can I dry hydrazine dihydrochloride if it has absorbed moisture?
A4: Yes, it is possible to dry hydrazine dihydrochloride that has absorbed moisture. A common method is to use a vacuum oven at a temperature below its decomposition point (around 200°C).[7][8] After drying, the salt should be allowed to cool to room temperature inside a desiccator before use to prevent reabsorption of moisture.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or inaccurate weighing results. | The salt is absorbing moisture from the atmosphere during the weighing process. | Weigh the hydrazine dihydrochloride quickly in a low-humidity environment. Use a weighing vessel with a narrow opening to minimize exposure to air. For highly sensitive applications, consider weighing inside a glove box with a controlled atmosphere. |
| The hydrazine dihydrochloride powder has formed clumps or become caked. | The material has absorbed a significant amount of moisture due to improper storage or prolonged exposure to humid air. | If the clumping is minor, the material can be gently crushed with a spatula before use, though this may not be suitable for all applications. For more severe caking, the salt should be dried using an appropriate method, such as a vacuum oven. |
| A chemical reaction using hydrazine dihydrochloride is giving low yields or unexpected side products. | The water content of the hydrazine dihydrochloride is interfering with a moisture-sensitive reaction. | Determine the water content of the salt using Karl Fischer titration before use. If the water content is too high, dry the material. Ensure all other reagents and solvents in the reaction are anhydrous. |
| Difficulty in transferring the weighed salt to the reaction vessel. | The hygroscopic nature of the salt is causing it to become sticky and adhere to weighing paper or spatulas. | Use a smooth, anti-static weighing funnel for transfer. Alternatively, weigh the salt directly into a tared reaction flask. |
Data Presentation
Table 1: Illustrative Moisture Sorption Isotherm for Hydrazine Dihydrochloride at 25°C
Disclaimer: The following data is a representative example based on the typical behavior of hygroscopic salts and is for illustrative purposes only. Actual values may vary depending on the specific batch and experimental conditions.
| Relative Humidity (% RH) | Weight Gain (%) | Hygroscopicity Classification |
| 10 | 0.1 | Non-hygroscopic |
| 20 | 0.2 | Slightly hygroscopic |
| 30 | 0.5 | Slightly hygroscopic |
| 40 | 1.0 | Slightly hygroscopic |
| 50 | 1.8 | Slightly hygroscopic |
| 60 | 3.5 | Hygroscopic |
| 70 | 7.2 | Hygroscopic |
| 80 | 14.5 | Hygroscopic |
| 90 | >20.0 | Very hygroscopic |
Hygroscopicity classification is based on the European Pharmacopoeia guidelines.[11]
Experimental Protocols
Protocol 1: Weighing Hygroscopic Hydrazine Dihydrochloride
Objective: To accurately weigh hydrazine dihydrochloride while minimizing moisture absorption.
Materials:
-
Hydrazine dihydrochloride
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Desiccator
Procedure:
-
Ensure the analytical balance is in a draft-free area with controlled, low humidity if possible.
-
Remove the container of hydrazine dihydrochloride from the desiccator.
-
Allow the container to equilibrate to the ambient temperature of the balance room for 15-20 minutes to prevent condensation.
-
Tare the weighing vessel (weighing paper or boat) on the analytical balance.
-
Quickly transfer the desired amount of hydrazine dihydrochloride to the weighing vessel using a clean, dry spatula.
-
Record the weight immediately.
-
Promptly and tightly seal the hydrazine dihydrochloride container and return it to the desiccator.
-
Transfer the weighed salt to the reaction vessel as quickly as possible.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
Objective: To quantify the water content in a sample of hydrazine dihydrochloride.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Hydrazine dihydrochloride sample
-
Analytical balance
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add a precise volume of anhydrous methanol to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a suitable amount of the hydrazine dihydrochloride sample.
-
Quickly transfer the weighed sample into the titration vessel.
-
Immediately start the titration and titrate to a stable endpoint.
-
The instrument will automatically calculate the water content based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent.
-
It is important to note that for hydrazine compounds, acidification of the working medium may be necessary to suppress side reactions.[8] Consult specialized literature for specific method development if needed.
Visualizations
References
- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Hydrazine monohydrochloride CAS#: 2644-70-4 [amp.chemicalbook.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. jocpr.com [jocpr.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Hydrazine dihydrochloride CAS#: 5341-61-7 [m.chemicalbook.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyclopropylhydrazine Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cyclopropylhydrazine to prevent autoxidation and ensure its stability for experimental use.
Troubleshooting Guide: Degradation of Cyclopropylhydrazine
Unexpected experimental results or observations of changes in the physical appearance of cyclopropylhydrazine may indicate degradation. This guide provides a systematic approach to troubleshooting potential stability issues.
Observed Problem: Inconsistent results, decreased potency, or visible changes (e.g., color change, precipitation) in cyclopropylhydrazine.
Caption: Troubleshooting workflow for suspected cyclopropylhydrazine degradation.
Frequently Asked Questions (FAQs)
Storage Conditions
1.1 What are the ideal storage conditions for cyclopropylhydrazine and its salts?
To minimize the risk of autoxidation, cyclopropylhydrazine and its hydrochloride or dihydrochloride salts should be stored under the following conditions:
-
Temperature: -20°C in a freezer is the recommended storage temperature.[1][2][3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This is critical to prevent contact with oxygen, which is a key driver of autoxidation.[4]
-
Container: Use a tightly sealed, light-resistant container.[5][6]
-
Location: Store in a dry, cool, and well-ventilated area away from heat sources, ignition sources, and incompatible materials.[5][6]
1.2 How does exposure to air affect the stability of cyclopropylhydrazine?
1.3 Are there any recommended stabilizers or antioxidants for cyclopropylhydrazine?
While specific studies on the use of stabilizers for cyclopropylhydrazine are limited, the use of antioxidants is a common strategy to prevent the autoxidation of susceptible organic compounds.[4] For hydrazine derivatives, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) may be effective in quenching the free radical chain reactions that drive autoxidation.[7][8][9][10][11] The decision to use a stabilizer should be based on the specific application and compatibility with downstream experimental procedures.
Handling Procedures
2.1 What are the best practices for handling cyclopropylhydrazine to prevent degradation?
Proper handling is crucial to maintain the integrity of cyclopropylhydrazine. Follow these guidelines:
-
Work in a well-ventilated area, preferably under a fume hood.[5]
-
To minimize exposure to air, handle the compound under a stream of an inert gas like nitrogen or argon.
-
Use clean, dry spatulas and glassware.
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture, which can potentially accelerate degradation.
-
After dispensing the required amount, promptly reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions.
Analytical Testing for Stability
3.1 How can I check my sample of cyclopropylhydrazine for degradation?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your cyclopropylhydrazine sample and detect any degradation products.[12][13] A validated HPLC method can separate the intact cyclopropylhydrazine from any impurities or degradants.
3.2 What is a forced degradation study and why is it important?
A forced degradation study, also known as stress testing, is an experimental protocol where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[8] These conditions typically include heat, light, humidity, acid and base hydrolysis, and oxidation.[12][14] The purpose of a forced degradation study is to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of a stability-indicating analytical method.
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies for small molecule pharmaceuticals, which can be adapted for cyclopropylhydrazine. The target degradation is generally between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.
| Stress Condition | Reagent/Parameter | Typical Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | Up to 7 days |
| Oxidation | 0.1% to 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 40°C to 80°C | Up to 2 months |
| Photostability | UV and Visible Light | >1.2 million lux hours and >200 watt hours/m² | Variable |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing a reversed-phase HPLC (RP-HPLC) method to assess the stability of cyclopropylhydrazine.
Objective: To develop a method capable of separating cyclopropylhydrazine from its potential degradation products.
Materials:
-
Cyclopropylhydrazine reference standard
-
Stressed samples of cyclopropylhydrazine (from forced degradation studies)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Volatile buffer components (e.g., ammonium formate, ammonium acetate)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS) detector.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Procedure:
-
Column Selection: A C18 column is a good starting point for the separation of small organic molecules.
-
Mobile Phase Selection: Begin with a mobile phase of acetonitrile and water containing a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) to ensure good peak shape.
-
Gradient Optimization: Develop a gradient elution method to effectively separate the polar cyclopropylhydrazine from potentially less polar degradation products.
-
Detection: Determine the optimal UV detection wavelength by obtaining the UV spectrum of cyclopropylhydrazine. If available, a mass spectrometer can provide more definitive identification of peaks.
-
Analysis of Stressed Samples: Inject samples from the forced degradation studies to challenge the method's ability to separate the parent compound from its degradants.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
References
- 1. chemscene.com [chemscene.com]
- 2. sgs.com [sgs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 40487-93-2 CAS MSDS (CYCLOPROPYLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 8. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. | Semantic Scholar [semanticscholar.org]
- 11. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijnrd.org [ijnrd.org]
troubleshooting low yield in N-Boc deprotection of hydrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of hydrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc deprotection of hydrazines, offering potential causes and solutions in a question-and-answer format.
Q1: My N-Boc deprotection reaction is incomplete, resulting in a low yield of the desired hydrazine. What are the possible causes and how can I improve the conversion?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. An inadequate amount or concentration of the acid (e.g., Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)) is a primary cause of incomplete reactions.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to go to completion.
-
Steric Hindrance: Bulky substituents on the hydrazine or neighboring groups can sterically hinder the approach of the acid to the Boc group, slowing down the deprotection rate.
-
Poor Solubility: If the N-Boc protected hydrazine has poor solubility in the reaction solvent, it can lead to a heterogeneous mixture and incomplete reaction.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in Dichloromethane (DCM)) or use a higher concentration of HCl in a suitable solvent (e.g., 4M HCl in dioxane).[1]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.
-
Elevate Temperature: For sterically hindered substrates, gently increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously as it may promote side reactions.
-
Improve Solubility: If solubility is an issue, consider a different solvent system. For instance, adding a co-solvent might improve the solubility of the starting material.
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of the tert-butyl cation intermediate during Boc deprotection can lead to several side reactions:
-
Alkylation of Nucleophiles: The tert-butyl cation is an electrophile and can alkylate nucleophilic functional groups present in the substrate or solvent. Electron-rich aromatic rings and other nucleophilic sites on the hydrazine are particularly susceptible.
-
Rearrangement or Fragmentation: In complex molecules, the acidic conditions might catalyze rearrangements or fragmentation of other sensitive functional groups.
Minimization Strategies:
-
Use Scavengers: The addition of scavengers, such as anisole, thioanisole, or triethylsilane, can trap the tert-butyl cation and prevent it from reacting with your substrate.[1]
-
Optimize Reaction Conditions: Use the mildest possible conditions that still afford complete deprotection. This could involve lowering the reaction temperature, using a less concentrated acid, or reducing the reaction time.
-
Choose an Appropriate Acid: In some cases, switching from TFA to HCl (or vice versa) might be beneficial. HCl in dioxane is sometimes considered milder and can lead to cleaner reactions for certain substrates.[1]
Q3: The workup and purification of my deprotected hydrazine are proving difficult. What are some effective workup procedures?
A3: The basic nature of the deprotected hydrazine and the acidic conditions of the reaction necessitate a careful workup procedure.
-
Aqueous Basic Workup: After removal of the excess acid under reduced pressure, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid and liberate the free hydrazine. This is followed by washing with brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating in vacuo. Be cautious of CO₂ evolution during neutralization.
-
Resin-Based Scavenging: For small-scale reactions or when the product is highly water-soluble, using a basic resin (e.g., Amberlyst A21) to neutralize the excess acid can be an effective strategy, avoiding an aqueous workup.[2]
-
Direct Precipitation: If the hydrochloride or trifluoroacetate salt of the deprotected hydrazine is a stable, crystalline solid, it can often be precipitated directly from the reaction mixture by the addition of a less polar solvent, such as diethyl ether. The salt can then be collected by filtration and used directly in the next step or neutralized separately.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-Boc deprotection of hydrazines?
A1: The most widely used reagents are strong acids. Trifluoroacetic acid (TFA), typically used in a 20-50% solution in dichloromethane (DCM), is very effective.[1] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent, with 4M HCl in 1,4-dioxane being a common choice.[1]
Q2: Can I perform N-Boc deprotection on a hydrazine that has other acid-sensitive functional groups?
A2: This can be challenging. The Boc group is generally more labile to acid than many other protecting groups, allowing for a degree of selectivity. However, highly acid-sensitive groups may not be compatible. In such cases, using milder deprotection conditions is crucial. This could involve using a lower concentration of acid, performing the reaction at a lower temperature (e.g., 0 °C), or exploring alternative, less acidic deprotection methods. Careful monitoring of the reaction is essential to minimize the degradation of other functional groups.
Q3: Is it possible to selectively deprotect one Boc group from a di-Boc protected hydrazine?
A3: Yes, selective mono-deprotection of a di-Boc protected hydrazine is often possible. The two Boc groups on a hydrazine are in different chemical environments, leading to different reactivities. By carefully controlling the reaction conditions, such as using a limited amount of acid or milder acidic conditions, it is often possible to achieve selective removal of the more labile Boc group.
Q4: Are there any non-acidic methods for N-Boc deprotection of hydrazines?
A4: While acidic deprotection is the most common, thermal methods can also be employed. Heating the N-Boc protected hydrazine in a suitable high-boiling solvent can lead to the cleavage of the Boc group.[3] However, the required temperatures are often high and may not be suitable for thermally sensitive substrates.[4]
Comparison of Common N-Boc Deprotection Methods for Hydrazines
| Method | Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in CH₂Cl₂ | 30 min - 4 h | 0 °C to Room Temp. | High to Quantitative[1] | Fast and effective; volatile reagents are easily removed. | TFA is corrosive; can cleave other acid-sensitive groups; potential for t-butylation side reactions.[1] |
| HCl/Dioxane | 4M HCl in 1,4-dioxane | 30 min - 4 h | Room Temp. | High to Quantitative[5] | Often yields a crystalline hydrochloride salt, aiding purification; can be milder than TFA.[1] | Dioxane is a suspected carcinogen; preparation of anhydrous HCl/dioxane is required. |
| Thermal | High-boiling solvent (e.g., TFE, HFIP) | 10 min - several hours | 110 - 225 °C | Variable, can be >90%[3] | Avoids the use of strong acids; useful for acid-sensitive substrates. | Requires high temperatures which can degrade sensitive molecules; not universally applicable.[4] |
Note: Yields are substrate-dependent and the provided values are typical ranges.
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected hydrazine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected hydrazine.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
To a round-bottom flask containing the N-Boc protected hydrazine, add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the hydrazine.
-
If the free base is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a weak base as described in Protocol 1.
Visualizations
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for low yield in N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-N'-Benzylidene-hydrazine | 24469-50-9 | Benchchem [benchchem.com]
- 5. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Cyclopropylhydrazine Dihydrochloride
Welcome to the technical support center for the purification of crude cyclopropylhydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as cyclopropylamine and N-Boc-O-tosyl hydroxylamine.
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Incomplete Deprotection: Residual N-Boc-cyclopropylhydrazine.
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Side Products: Byproducts from the N-Boc deprotection step (e.g., tert-butanol, isobutylene).
-
Residual Solvents: Solvents used during the synthesis and work-up (e.g., dichloromethane, ethanol, isopropanol).
-
Excess Acid: Residual hydrochloric acid from the salt formation and deprotection step.
Q2: My isolated product is an oil or a sticky solid. What is the likely cause and how can I resolve this?
A2: An oily or sticky product often indicates the presence of significant amounts of residual solvent or low-melting point impurities.
-
Troubleshooting:
-
Ensure the product is thoroughly dried under vacuum to remove any remaining solvents.
-
If the issue persists, the presence of organic impurities is likely. A carefully executed recrystallization is the recommended purification method. Please refer to the detailed recrystallization protocol below.
-
Consider a pre-purification wash (trituration) with a solvent in which the product is sparingly soluble but the impurities are soluble, such as cold diethyl ether or hexane, before proceeding with recrystallization.
-
Q3: After recrystallization, the purity of my this compound has not significantly improved. What should I do?
A3: This suggests that the chosen recrystallization solvent is not optimal for separating the impurities from the product.
-
Troubleshooting:
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. Conversely, the impurities should either be highly soluble or insoluble at all temperatures. Experiment with different solvent systems. A solvent screen with small amounts of your crude product is advisable.
-
Recrystallization Technique: Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Seeding the solution with a pure crystal of this compound can also promote the growth of pure crystals.
-
Q4: How can I remove the unreacted N-Boc-cyclopropylhydrazine intermediate?
A4: Incomplete deprotection is a common issue.
-
Troubleshooting:
-
Reaction Completion: Ensure the deprotection reaction has gone to completion by monitoring with an appropriate analytical technique such as TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature according to the protocol.
-
Purification: N-Boc-cyclopropylhydrazine is significantly less polar than the dihydrochloride salt. Recrystallization is often effective. The intermediate will likely remain in the mother liquor.
-
Troubleshooting Guides
This section provides a systematic approach to common purification challenges.
| Symptom | Possible Cause | Suggested Action |
| Very little or no solid crystallizes upon cooling. | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize again. |
| The product crystallizes out too quickly and appears amorphous. | The solution was cooled too rapidly. | Re-dissolve the solid by heating and allow it to cool slowly to room temperature before placing it in an ice bath. |
| A significant amount of product remains in the mother liquor. | The chosen solvent has a relatively high solubility for the product even at low temperatures. | Consider using a co-solvent system to decrease the solubility of the product at low temperatures (e.g., an anti-solvent). |
| Symptom | Possible Cause | Suggested Action | | The final product has a yellow or brown tint. | Presence of colored impurities or degradation products. | Add a small amount of activated carbon to the hot solution before filtration during the recrystallization process. The activated carbon will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. | | The product darkens over time. | The product may be unstable and degrading upon exposure to air or light. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Quantitative Data Summary
The following table summarizes typical data from a successful purification of crude this compound via recrystallization.
| Parameter | Crude Product | After Recrystallization | Typical Range of Improvement |
| Purity (by HPLC) | 85-95% | >99% | 4-15% |
| Yield | N/A | 70-90% | N/A |
| Melting Point | Broad range (e.g., 125-135 °C) | Sharp range (e.g., 131-133 °C) | Narrowing of melting point range |
| Appearance | Off-white to yellow solid/oil | White crystalline solid | Improved color and physical form |
Experimental Protocols
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent. Ethanol, methanol, and isopropanol are good starting points.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for the recrystallization of crude this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Scale-Up of Cyclopropylhydrazine Dihydrochloride Production
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of cyclopropylhydrazine dihydrochloride production.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis and purification of this compound on a larger scale.
A. Synthesis of N-Boc-Cyclopropylhydrazine (Step 1)
Q1: We are observing a lower than expected yield during the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine at a larger scale. What are the potential causes and solutions?
A1: Low yields in this step during scale-up can be attributed to several factors:
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Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients, resulting in side reactions or incomplete conversion.
-
Troubleshooting:
-
Ensure the stirring speed and impeller design are suitable for the reactor volume to maintain a homogeneous reaction mixture.
-
Consider the use of baffles in the reactor to improve turbulence and mixing efficiency.
-
-
-
Poor Temperature Control: The reaction is typically carried out at a controlled temperature (e.g., 0-20°C). Exotherms during the addition of reagents can be more pronounced at scale, leading to side reactions if not managed effectively.
-
Troubleshooting:
-
Implement a controlled addition profile for the reagents, monitoring the internal temperature closely.
-
Ensure the reactor's cooling system is adequate to dissipate the heat generated during the reaction.
-
-
-
Moisture Contamination: N-Boc-O-tosyl hydroxylamine can be sensitive to moisture, which can lead to its decomposition and a reduction in yield.
-
Troubleshooting:
-
Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use.
-
Handle N-Boc-O-tosyl hydroxylamine under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q2: We are noticing the formation of significant byproducts during the synthesis of N-Boc-cyclopropylhydrazine. How can we identify and minimize them?
A2: The primary byproduct of concern is the di-Boc protected cyclopropylhydrazine.
-
Minimization Strategies:
-
Stoichiometry Control: A common strategy is to use an excess of cyclopropylamine relative to N-Boc-O-tosyl hydroxylamine. The patent CN105503647A suggests a molar ratio of cyclopropylamine to the aminating reagent of 2-10:1.[1]
-
Controlled Reagent Addition: Add the N-Boc-O-tosyl hydroxylamine solution slowly to the cyclopropylamine solution to maintain a high local concentration of the amine.
-
B. Deprotection of N-Boc-Cyclopropylhydrazine (Step 2)
Q3: The Boc deprotection with hydrochloric acid is sluggish or incomplete at a larger scale. What adjustments can be made?
A3: Incomplete deprotection can be a challenge during scale-up.
-
Troubleshooting:
-
Acid Concentration and Stoichiometry: Ensure a sufficient excess of hydrochloric acid is used. The patent CN105503647A suggests using a volumetric molar concentration of 1-12 mol/L of aqueous hydrogen chloride.[1]
-
Reaction Temperature and Time: While the reaction can proceed at room temperature, gentle heating (e.g., up to 40-50°C) can increase the reaction rate.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While aqueous HCl is common, using HCl in an organic solvent like dioxane or isopropanol can sometimes be more effective.
-
Q4: We are observing coloration of the product after the deprotection and work-up. What is the cause and how can it be prevented?
A4: Color formation can be due to impurities or degradation.
-
Troubleshooting:
-
Inert Atmosphere: During work-up and isolation, particularly during concentration steps, maintaining an inert atmosphere can prevent oxidative degradation.
-
Purification: The use of activated carbon during the work-up can help to remove colored impurities. Recrystallization of the final product is also a crucial step for obtaining a pure, colorless product.[1]
-
C. Purification and Isolation
Q5: We are facing difficulties in crystallizing this compound at a large scale, resulting in a low yield of isolated product. What can be done?
A5: Crystallization is a critical step for achieving high purity and good yield.
-
Troubleshooting:
-
Solvent System: Experiment with different solvent systems for recrystallization. The patent CN105503647A suggests methanol, ethanol, or isopropanol.[1] A mixture of solvents (e.g., ethanol/water, isopropanol/water) might also be effective.
-
Cooling Profile: A controlled and gradual cooling rate is crucial for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid or fine particles that are difficult to filter.
-
Seeding: Introducing a small amount of pure seed crystals at the appropriate temperature can induce crystallization and improve the crystal size and quality.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the product can also be an effective method for crystallization.
-
II. Data Presentation
The following tables summarize key quantitative data extracted from public sources for the synthesis of this compound.
Table 1: Reaction Conditions for N-Boc-Cyclopropylhydrazine Synthesis
| Parameter | Laboratory Scale | Pilot Scale (Proposed) | Reference |
| Reactant Ratio (Cyclopropylamine : N-Boc-O-tosyl hydroxylamine) | 2:1 to 10:1 | 5:1 to 10:1 | [1] |
| Solvent | Dichloromethane, Toluene, THF | Toluene, Dichloromethane | [1] |
| Temperature | 0 - 20 °C | 5 - 15 °C | [1] |
| Reaction Time | 4 - 18 hours | 8 - 12 hours | [1] |
Table 2: Reaction Conditions for Boc Deprotection
| Parameter | Laboratory Scale | Pilot Scale (Proposed) | Reference |
| Reagent | Aqueous HCl (1-12 M) | Aqueous HCl (6-10 M) | [1] |
| Temperature | 20 - 50 °C | 30 - 40 °C | [1] |
| Reaction Time | ~12 - 24 hours | 12 - 18 hours | [1] |
Table 3: Purification and Yield
| Step | Parameter | Value | Reference |
| Purification of N-Boc-cyclopropylhydrazine | Method | Aqueous wash and extraction (no column chromatography) | [1] |
| Purification of this compound | Method | Recrystallization | [1] |
| Solvents | Methanol, Ethanol, Isopropanol | [1] | |
| Overall Yield | Reported Range | 50-70% (from N-Boc-O-tosyl hydroxylamine) | Inferred from patent data[1] |
III. Experimental Protocols
The following are detailed methodologies for the key experimental steps based on available literature.
A. Synthesis of N-Boc-Cyclopropylhydrazine
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with cyclopropylamine (5-10 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: The reaction mixture is cooled to 0-5°C with constant stirring.
-
Reagent Addition: A solution of N-Boc-O-tosyl hydroxylamine (1 equivalent) in the same anhydrous solvent is added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 15°C.
-
Reaction: The reaction mixture is stirred at 10-20°C for 8-12 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude N-Boc-cyclopropylhydrazine.
B. Synthesis of this compound
-
Reactor Setup: A clean glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a scrubber for HCl gas is charged with the crude N-Boc-cyclopropylhydrazine from the previous step.
-
Acid Addition: Concentrated hydrochloric acid (aqueous, 6-12 M) is added to the reactor while maintaining the temperature below 30°C.
-
Reaction: The mixture is stirred at 30-40°C for 12-18 hours. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature. If necessary, activated carbon is added, and the mixture is stirred for 30 minutes before being filtered. The filtrate is concentrated under reduced pressure to remove water and excess HCl.
-
Crystallization: The resulting crude solid is dissolved in a minimal amount of hot ethanol or isopropanol. The solution is allowed to cool slowly to room temperature and then further cooled to 0-5°C to induce crystallization.
-
Isolation: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
IV. Visualizations
A. Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis of this compound.
B. Impurity Formation Pathway
Caption: Potential pathway for the formation of a di-Boc protected byproduct during synthesis.
References
Technical Support Center: Cyclopropylhydrazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of cyclopropylhydrazine dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemistry of its functional groups (a cyclopropylamine moiety and a hydrazine group), this compound is susceptible to degradation under several conditions. The primary degradation pathways are expected to be hydrolysis, oxidation, and thermolysis.[1] Photolytic degradation may also occur, though specific data is limited.
Q2: Under what conditions is this compound most likely to degrade?
The molecule is particularly sensitive to high pH (alkaline) conditions, which can lead to hydrolytic degradation of the cyclopropylamine portion.[1] Additionally, the hydrazine group is prone to oxidation and can decompose at elevated temperatures.[2][3]
Q3: What are the likely degradation products of this compound?
-
Hydrolysis (alkaline): Cleavage of the cyclopropylamine moiety.
-
Oxidation: Formation of N-nitroso derivatives and other oxidized species.
-
Thermolysis: Decomposition to ammonia, nitrogen, and hydrogen.[2][3]
Q4: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate the parent compound from its potential degradation products.[4][5][6] Coupling HPLC with mass spectrometry (LC-MS) can aid in the identification of the degradation products.[7][8]
Q5: Are there any specific safety concerns related to the degradation products?
Yes. The oxidation of hydrazine compounds can potentially form N-nitrosamines, which are known to be carcinogenic. It is crucial to handle all degradation samples with appropriate safety precautions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of assay purity over time in solution. | Hydrolytic degradation. | Investigate the pH of the solution. Cyclopropylhydrazine is more stable at acidic to neutral pH. For formulations, consider buffering the solution to maintain an optimal pH.[1] |
| Appearance of unexpected peaks in the chromatogram after exposure to air or oxidizing agents. | Oxidative degradation. | Minimize exposure of the compound to air and oxidizing agents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). When performing forced degradation, use controlled concentrations of oxidizing agents (e.g., hydrogen peroxide). |
| Inconsistent results at elevated temperatures. | Thermal decomposition. | Conduct experiments at the lowest effective temperature. If heating is necessary, perform it for the shortest possible duration. Monitor for the evolution of gaseous byproducts like ammonia.[2][3] |
| Changes in the sample upon exposure to light. | Photolytic degradation. | Protect the sample from light by using amber vials or by working in a dark environment. Conduct photostability studies according to ICH guidelines to understand the compound's sensitivity to light.[9][10] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[4][5] The following are general protocols that can be adapted for this compound.
1. Hydrolytic Degradation:
-
Acidic: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified time.
-
Basic: Dissolve the sample in 0.1 N NaOH at room temperature or slightly elevated temperature for a specified time.
-
Neutral: Dissolve the sample in water and heat at 60-80°C for a specified time.
2. Oxidative Degradation:
-
Treat a solution of the sample with a controlled concentration of an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
3. Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 105°C) for a defined period.
-
Heat a solution of the sample at a specified temperature.
4. Photolytic Degradation:
-
Expose a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Analytical Method for Degradation Products
A reverse-phase HPLC method is generally suitable for separating polar and non-polar compounds.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer to obtain mass information for peak identification.[8]
Quantitative Data Summary
The following table summarizes the expected degradation behavior of this compound under various stress conditions. The extent of degradation will depend on the specific conditions (temperature, duration, concentration of stressing agent).
| Stress Condition | Stressing Agent | Expected Degradation | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | Low to Moderate | Cleavage products of the hydrazine or cyclopropylamine moiety. |
| Basic Hydrolysis | 0.1 N NaOH | High | Products resulting from the cleavage of the cyclopropylamine moiety.[1] |
| Oxidative | 3% H₂O₂ | High | N-oxides, N-nitroso compounds, and other oxidized species. |
| Thermal (Dry Heat) | 105°C | Moderate to High | Ammonia, nitrogen, hydrogen.[2][3] |
| Photolytic | UV/Visible Light | To be determined | Photodegradation products (structure dependent on reaction conditions). |
Visualizations
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring Cyclopropylhydrazine Reaction Progress
Welcome to the technical support center for monitoring reactions involving cyclopropylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of reactions involving cyclopropylhydrazine?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC). The choice of technique depends on the specific reaction, the properties of the reactants and products, and the level of detail required.
Q2: Why can analysis of cyclopropylhydrazine and its derivatives be challenging?
A2: Hydrazines are highly reactive and can be prone to oxidation.[1] Their high polarity can also lead to poor retention on standard reversed-phase HPLC columns and peak tailing in GC analysis.[2][3] Derivatization is often employed to improve chromatographic behavior and detection sensitivity.[4][5][6]
Q3: Is derivatization necessary for the analysis of cyclopropylhydrazine?
A3: While not always mandatory, derivatization is highly recommended, especially for trace-level analysis or when dealing with complex matrices.[1][4] Derivatization can improve volatility for GC analysis and enhance UV detection for HPLC.[4][5] Common derivatizing agents for hydrazines include aldehydes and ketones, such as salicylaldehyde or acetone.[4][5]
Q4: How can I get quantitative information about my reaction's progress?
A4: HPLC, GC, and NMR are all quantitative techniques.[7] HPLC and GC are excellent for determining the concentration of reactants and products over time by creating calibration curves with known standards. NMR spectroscopy can provide quantitative information by integrating the signals of specific protons or other nuclei corresponding to the different species in the reaction mixture.[7][8]
Q5: What is a quick qualitative method to check if my reaction is proceeding?
A5: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively monitoring a reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Solution |
| No retention of cyclopropylhydrazine (elutes with the solvent front) | Cyclopropylhydrazine is highly polar and has little affinity for nonpolar reversed-phase columns (e.g., C18).[2] | Use a mixed-mode cation-exchange column.[2] Alternatively, consider derivatization to increase hydrophobicity.[4] HILIC (Hydrophilic Interaction Liquid Chromatography) could also be an option. |
| Peak tailing for cyclopropylhydrazine or amine-containing products | Secondary interactions between the basic amine groups and residual acidic silanols on the silica-based column packing.[10] | Use a high-purity silica column or an end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[10] Operate the mobile phase at a lower pH to protonate the silanols or a higher pH to deprotonate the analyte (be mindful of column stability).[10] |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or flow rate.[11] Poor column equilibration.[11] | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[12] Allow sufficient time for the column to equilibrate with the mobile phase.[11] |
| Ghost peaks | Contamination in the injector, column, or mobile phase. Late elution of a component from a previous injection. | Flush the system with a strong solvent.[12] Ensure high-purity solvents for the mobile phase. Run a blank gradient to identify the source of the ghost peaks. |
Gas Chromatography (GC)
| Problem | Potential Cause | Solution |
| Significant peak tailing | Adsorption of the polar hydrazine group onto active sites in the injector liner or column.[3] | Use a deactivated liner and a column designed for amine analysis. Derivatize the cyclopropylhydrazine to a less polar, more volatile compound.[5][6] |
| No peaks or very small peaks | Thermal degradation of cyclopropylhydrazine in the hot injector. | Lower the injector temperature. Use a splitless injection for trace analysis. Confirm volatility and thermal stability before analysis. Consider derivatization to form a more stable compound.[6] |
| Irreproducible results | Inconsistent sample preparation or injection technique.[13] Column contamination.[13] | Use an autosampler for consistent injections. Regularly condition the column.[13] |
| Ghost peaks or carryover | Residual sample from a previous injection adsorbed in the system.[13] | Increase the oven temperature at the end of the run to bake out contaminants. Clean or replace the injector liner and septum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Solution |
| Poorly resolved or broad peaks | Sample inhomogeneity.[14] Presence of paramagnetic species. | Ensure the sample is fully dissolved and free of solids. Filter the sample if necessary. If paramagnetic metals are used as catalysts, they may need to be removed or quenched before analysis. |
| Difficulty in quantification | Incomplete relaxation of nuclei between scans, leading to inaccurate integrals. | Increase the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei of interest.[8] |
| Overlapping signals | Signals from different components (reactant, product, solvent) overlap. | Use a higher field strength NMR spectrometer for better signal dispersion. Consider 2D NMR techniques (e.g., COSY, HSQC) to help assign signals.[15] |
| Changing peak positions | Drifting magnetic field, especially when using non-deuterated solvents.[14] | Use a deuterated solvent with a lock signal. If non-deuterated solvents are necessary, specialized techniques and software may be needed to correct for the drift.[14] |
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause | Solution |
| Spots are not visible under UV light | Cyclopropylhydrazine and some of its derivatives may not have a strong UV chromophore.[9] | Use a TLC stain that reacts with amines or hydrazines. Common stains include ninhydrin, potassium permanganate, or iodine.[9][16][17] |
| Streaking of spots | The sample is too concentrated. The mobile phase is not appropriate for the analyte's polarity. | Dilute the sample before spotting. Adjust the polarity of the mobile phase. A more polar mobile phase will move polar compounds further up the plate. |
| Rf value is too low (spots remain at the baseline) | The mobile phase is not polar enough to move the polar cyclopropylhydrazine.[17] | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Rf value is too high (spots run with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol in a dichloromethane/methanol mixture. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of a Cyclopropylhydrazine Reaction
This protocol is a general guideline and may require optimization for your specific reaction.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent in an HPLC vial. This also serves to precipitate any solids that could block the column.
-
If derivatization is needed, add the derivatizing agent (e.g., salicylaldehyde) to the diluted sample and allow it to react according to a validated procedure.[4]
-
-
HPLC Conditions:
-
Column: Mixed-mode Cation-exchange column (e.g., Coresep 100) or a reversed-phase C18 column if derivatization is performed.[2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength will depend on the chromophore of the product or the derivatized hydrazine (e.g., 209 nm for a salazine derivative).[4]
-
-
Data Analysis:
-
Integrate the peak areas of the cyclopropylhydrazine (or its derivative) and the product at each time point.
-
Calculate the percentage conversion or concentration using a calibration curve or by assuming that the response factors are similar (for a rough estimate).
-
Protocol 2: GC-MS Analysis of a Cyclopropylhydrazine Reaction
This protocol is suitable for volatile and thermally stable reactants and products.
-
Sample Preparation (with Derivatization):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and dilute the aliquot in a suitable solvent (e.g., 950 µL of acetone) in a GC vial. Acetone can also serve as the derivatizing agent, forming acetone azine.[5]
-
Allow the derivatization reaction to proceed to completion.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column suitable for nitrogen-containing compounds (e.g., DB-624 or similar).[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[18]
-
Injector Temperature: 200 °C (optimize to prevent degradation).[18]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected masses of the derivatized reactant and product.
-
-
Data Analysis:
-
Monitor the abundance of characteristic ions for the derivatized cyclopropylhydrazine and the product over time.
-
Quantify using an internal standard and calibration curves for accurate results.
-
Protocol 3: In-situ NMR Reaction Monitoring
This method provides real-time data without the need for sample workup.[7]
-
Sample Preparation:
-
Set up the reaction directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry.
-
Ensure all reactants are fully dissolved.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
-
Lock and shim the spectrometer on the sample.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).[8] Use a sufficient relaxation delay (d1) for accurate quantification.[8]
-
-
Data Analysis:
-
Choose well-resolved signals corresponding to unique protons on the starting material and the product.
-
Integrate these signals in each spectrum.
-
Calculate the relative concentrations and the percentage conversion at each time point by comparing the integral values.
-
Data Presentation
Quantitative data from reaction monitoring should be summarized in a clear and organized manner.
Table 1: HPLC Data for Monitoring the Reaction of Cyclopropylhydrazine with Reagent X
| Time (minutes) | Cyclopropylhydrazine Peak Area | Product Peak Area | % Conversion |
| 0 | 1,543,280 | 0 | 0% |
| 30 | 1,102,560 | 410,980 | 28% |
| 60 | 754,320 | 789,450 | 52% |
| 120 | 231,890 | 1,254,760 | 85% |
| 240 | 25,670 | 1,498,320 | 98% |
% Conversion is calculated based on the relative peak areas, assuming equal response factors for simplicity. For accurate quantification, response factors should be determined.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Help with benzoyl hydrazine GC analysis method - Chromatography Forum [chromforum.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 7. Magritek [magritek.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. echemi.com [echemi.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. silicycle.com [silicycle.com]
- 17. echemi.com [echemi.com]
- 18. sielc.com [sielc.com]
Technical Support Center: Solvent Effects on the Stability of Cyclopropylhydrazine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylhydrazine intermediates. The information addresses common experimental challenges related to the stability of these reactive species in various solvent environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of cyclopropylhydrazine intermediates in solution?
A1: The stability of cyclopropylhydrazine intermediates is primarily influenced by the solvent's properties, including polarity, proticity (ability to donate hydrogen bonds), and the presence of acidic or basic impurities. The inherent strain of the cyclopropyl ring can make these intermediates susceptible to ring-opening reactions, which can be exacerbated by the solvent environment.
Q2: How does solvent polarity affect the stability of cyclopropylhydrazine intermediates?
A2: Polar solvents can influence stability in several ways. Polar protic solvents, such as water and alcohols, can solvate and stabilize charged intermediates or transition states through hydrogen bonding.[1][2][3][4][5] This can be particularly relevant if the decomposition pathway involves ionic species. Polar aprotic solvents, like DMSO or DMF, have large dipole moments that allow them to dissolve charged species, but they do not participate in hydrogen bonding with nucleophiles, which can affect reaction pathways.[1][3][4]
Q3: Are there specific solvents that are known to degrade cyclopropylhydrazine intermediates?
A3: While specific quantitative data for cyclopropylhydrazine is limited, general knowledge of hydrazine chemistry suggests that certain solvents should be used with caution. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis or other decomposition pathways. Solvents with electrophilic impurities can also react with the nucleophilic hydrazine moiety.
Q4: What are the expected decomposition pathways for cyclopropylhydrazine in different solvents?
A4: Decomposition can occur through several pathways, including oxidation, hydrolysis, and ring-opening reactions. The specific pathway is often solvent-dependent. For instance, in aqueous or protic solvents, hydrolysis of the hydrazine to form other derivatives is a possibility. In the presence of oxidizing agents or air, oxidation of the hydrazine can occur. The strain of the cyclopropyl ring may also lead to rearrangement or ring-opening, particularly under acidic or thermal stress.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving cyclopropylhydrazine intermediates.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product | Decomposition of the cyclopropylhydrazine intermediate. | - Ensure solvents are dry and deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature. - Choose a less reactive, non-protic solvent. |
| Formation of unexpected side products | The solvent may be participating in the reaction. | - Switch to a more inert solvent (e.g., from an alcohol to an ether like THF). - Analyze the side products by LC-MS or GC-MS to identify their structures and infer the reaction pathway. This can provide clues about the role of the solvent. |
| Inconsistent reaction outcomes | Variability in solvent quality (e.g., water content, presence of acidic or basic impurities). | - Use high-purity, anhydrous solvents from a reliable source. - Consider purifying the solvent before use. - Add a non-reactive acid or base scavenger if impurities are suspected to be the issue. |
| Difficulty in isolating the product | The product may also be unstable under the workup conditions. | - Minimize the exposure of the product to aqueous or protic environments during extraction. - Use a non-aqueous workup if possible. - Perform workup at low temperatures. |
| TLC or NMR indicates product formation, but it disappears after workup | The product is likely unstable to the workup conditions (e.g., exposure to water, acid, or base). | - Before the full-scale workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions. Monitor by TLC or NMR to see if the product degrades.[6] - If instability is confirmed, modify the workup procedure (e.g., use a milder pH, avoid water). |
Experimental Protocols
Protocol 1: Monitoring the Decomposition of Cyclopropylhydrazine Intermediates by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of a cyclopropylhydrazine intermediate in a specific solvent.
Materials:
-
Cyclopropylhydrazine intermediate of interest
-
Deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
Internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a known concentration and a signal that does not overlap with the analyte)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cyclopropylhydrazine intermediate in the chosen deuterated solvent at a known concentration.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Maintain the NMR tube at a constant temperature (e.g., room temperature or a specific reaction temperature).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of decomposition).
-
Process the spectra and integrate the signals corresponding to the cyclopropylhydrazine intermediate and the internal standard.
-
Calculate the concentration of the cyclopropylhydrazine intermediate at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the intermediate versus time to determine the rate of decomposition.
Protocol 2: Kinetic Analysis of Cyclopropylhydrazine Stability using UV-Vis Spectroscopy
This protocol is suitable for cyclopropylhydrazine derivatives that have a chromophore, allowing for the monitoring of their concentration by UV-Vis spectroscopy.
Materials:
-
Cyclopropylhydrazine intermediate with a UV-Vis chromophore
-
Solvent of interest (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of the cyclopropylhydrazine intermediate in the chosen solvent by scanning a range of wavelengths.
-
Prepare a solution of the intermediate in the solvent at a concentration that gives an initial absorbance within the linear range of the instrument (typically 0.1 - 1.0).
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.
-
Monitor the absorbance at λmax over time. The data acquisition interval will depend on the rate of the reaction.
-
Convert the absorbance data to concentration using a previously established calibration curve (Beer-Lambert Law).
-
Plot concentration versus time to determine the reaction kinetics.
Visualizations
Caption: Experimental workflow for determining the stability of cyclopropylhydrazine intermediates.
Caption: Troubleshooting logic for reactions involving cyclopropylhydrazine intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in Exothermic Reactions of Cyclopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the thermal hazards associated with exothermic reactions of cyclopropylhydrazine and its derivatives. Adherence to strict temperature control protocols is critical to ensure the safety of personnel and the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with cyclopropylhydrazine potentially hazardous?
A1: Cyclopropylhydrazine, like other hydrazine derivatives, can undergo highly exothermic reactions. The hydrazine functional group is energetic and can decompose, releasing a significant amount of heat.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1]
Q2: What is a thermal runaway and what are the consequences?
A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates heat at an even faster rate.[1] This can lead to boiling of the solvent, over-pressurization of the reactor, and potentially an explosion or fire.
Q3: What are the early warning signs of a loss of temperature control?
A3: Key warning signs include a reaction temperature that continues to rise even when the external heating is removed, a sudden increase in the rate of temperature rise, unexpected gas evolution, and changes in the color or viscosity of the reaction mixture.
Q4: How can I prevent a thermal runaway reaction?
A4: Prevention is key and involves a multi-faceted approach:
-
Thorough understanding of the reaction chemistry: Before starting any experiment, research the potential exothermicity of the planned reaction.
-
Proper equipment setup: Ensure your cooling system is adequate for the scale of your reaction.
-
Controlled reagent addition: Add the limiting reagent slowly and monitor the temperature closely.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate the heat generated.
-
Small-scale trials: Always perform a small-scale trial to assess the thermal profile of the reaction before scaling up.[2][3]
Q5: What should I do in the event of a thermal runaway?
A5: In case of a thermal runaway, immediate and decisive action is required. Follow your laboratory's emergency procedures, which should include:
-
Stopping the addition of all reagents.
-
Maximizing cooling to the reactor.
-
Informing your supervisor and colleagues immediately.
-
Preparing for emergency shutdown and evacuation if the situation cannot be controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction temperature rising too quickly | 1. Reagent addition rate is too high.2. Cooling system is inefficient.3. Reaction concentration is too high.4. Incorrect solvent with low heat capacity. | 1. Immediately stop or slow down the reagent addition.2. Ensure the cooling bath is at the correct temperature and making good contact with the flask. Check the coolant flow rate.3. Consider diluting the reaction mixture (if safe to do so).4. Re-evaluate solvent choice for future experiments. |
| Reaction does not initiate, followed by a sudden exotherm | 1. Induction period.2. Impurities in reagents or solvent.3. Poor mixing. | 1. Be patient, but prepared for a sudden temperature increase. Do not increase the temperature to force initiation.2. Ensure all reagents and solvents are pure and dry.3. Increase the stirring rate to ensure good mixing. |
| Cooling system cannot maintain the set temperature | 1. Reaction is more exothermic than anticipated.2. Scale of the reaction is too large for the current cooling setup.3. Ambient temperature is too high. | 1. Stop reagent addition and allow the temperature to stabilize.2. Reduce the scale of the reaction or upgrade the cooling system (e.g., use a larger cooling bath, a cryostat).3. If possible, work in a cooler environment or use a more efficient cooling medium. |
| Unexpected gas evolution | 1. Decomposition of reactants, products, or solvent.2. A side reaction is occurring. | 1. Immediately stop the reaction by stopping reagent addition and cooling down the mixture.2. Ensure the reaction is properly vented to avoid pressure buildup.3. Analyze the headspace gas if possible to identify the gaseous products and understand the decomposition pathway. |
Quantitative Data on Thermal Hazards
Due to the limited availability of specific calorimetric data for cyclopropylhydrazine reactions in the public domain, the following table provides illustrative values based on typical exothermic reactions in pharmaceutical synthesis. It is crucial to determine the actual values for your specific reaction conditions through experimental measurements such as reaction calorimetry.
| Parameter | Illustrative Value | Significance | Measurement Technique |
| Heat of Reaction (ΔH) | -100 to -300 kJ/mol | Indicates the total amount of heat released. Higher negative values signify a more exothermic reaction. | Reaction Calorimetry (RC1)[4], Isothermal Heat Flow Calorimetry[5] |
| Specific Heat Capacity (Cp) | 1.5 - 2.5 J/(g·K) | Represents the amount of heat required to raise the temperature of the reaction mixture. Higher Cp helps to buffer temperature changes. | Differential Scanning Calorimetry (DSC)[6][7] |
| Adiabatic Temperature Rise (ΔT_ad) | 50 - 150 °C | The theoretical maximum temperature increase if no heat is lost to the surroundings. A critical parameter for assessing runaway potential. | Calculated from ΔH and Cp.[8] |
| Maximum Temperature of Synthesis Reaction (MTSR) | Varies | The highest temperature that could be reached in the event of a cooling failure. Should be well below the decomposition temperature of any component. | Calculated based on process conditions and calorimetric data. |
Experimental Protocols
Protocol 1: Small-Scale Calorimetric Evaluation of a Cyclopropylhydrazine Reaction
This protocol outlines a general procedure for determining the thermal profile of a reaction using a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
Objective: To determine the heat of reaction (ΔH), heat flow, and adiabatic temperature rise (ΔT_ad) for the reaction of cyclopropylhydrazine with an electrophile.
Materials:
-
Cyclopropylhydrazine
-
Electrophile
-
Anhydrous solvent (e.g., Toluene, THF)
-
Reaction Calorimeter
Procedure:
-
System Setup:
-
Set up the reaction calorimeter according to the manufacturer's instructions.
-
Ensure the reactor is clean, dry, and equipped with a stirrer, temperature probe, and a port for reagent addition.
-
Charge the reactor with the initial reaction components (e.g., cyclopropylhydrazine and solvent).
-
-
Equilibration:
-
Start stirring and allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 20 °C).
-
-
Calibration:
-
Perform a calibration of the system by applying a known amount of heat to determine the heat transfer coefficient (UA).
-
-
Reagent Addition:
-
Begin the controlled addition of the electrophile solution at a slow, constant rate.
-
Continuously monitor the reaction temperature (Tr) and the jacket temperature (Tj).
-
-
Data Collection:
-
The calorimeter software will record the temperature data and calculate the heat flow in real-time.
-
-
Post-Reaction Analysis:
-
After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Perform a post-run calibration to account for any changes in the heat transfer coefficient.
-
-
Data Interpretation:
-
Integrate the heat flow curve to determine the total heat of reaction (ΔH).
-
Use the collected data to calculate the adiabatic temperature rise (ΔT_ad).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. mt.com [mt.com]
- 5. syrris.com [syrris.com]
- 6. rroij.com [rroij.com]
- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of Cyclopropylhydrazine Dihydrochloride: HPLC, GC, and CE Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like cyclopropylhydrazine dihydrochloride is paramount. This guide provides a comparative analysis of analytical methodologies for determining the purity of this compound, focusing on a proposed High-Performance Liquid Chromatography (HPLC) method alongside Gas Chromatography (GC) and Capillary Electrophoresis (CE) as alternative techniques. This objective comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound and Analytical Challenges
Cyclopropylhydrazine and its salts are important intermediates in the synthesis of various pharmaceutical compounds.[1][2][3] Due to its reactive nature and potential toxicity, rigorous purity assessment is crucial. The analysis of small, polar, and reactive molecules like cyclopropylhydrazine by conventional analytical techniques can be challenging, often necessitating derivatization to enhance chromatographic retention and detection.
Proposed Method: Derivatization-Based HPLC-UV
While a specific, validated HPLC method for this compound is not widely published, a robust method can be developed based on the well-established technique of pre-column derivatization. This approach is commonly used for the analysis of hydrazine and its derivatives to improve their chromatographic behavior and detectability.[4]
Experimental Protocol: Proposed HPLC-UV Method
1. Principle: Cyclopropylhydrazine is derivatized with an aromatic aldehyde, such as salicylaldehyde, to form a stable hydrazone. This derivative possesses a chromophore, making it detectable by UV spectrophotometry, and is less polar, allowing for good retention on a reversed-phase HPLC column.
2. Reagents and Materials:
-
This compound standard and sample
-
Salicylaldehyde (derivatizing agent)
-
HPLC-grade methanol and water
-
Ammonium dihydrogen phosphate
-
Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column
3. Standard and Sample Preparation:
-
Diluent: Methanol
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration as the standard solution.
-
Derivatization: To a specific volume of the standard and sample solutions, add an excess of salicylaldehyde solution (prepared in methanol). Allow the reaction to proceed for a set time at room temperature to ensure complete derivatization.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (e.g., 10g/L ammonium dihydrogen phosphate in water) and methanol in a ratio of 25:75 (v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (based on the derivatization product of hydrazine with salicylaldehyde).[4]
-
Injection Volume: 10 µL
Data Presentation: Proposed HPLC Method Performance
| Parameter | Expected Performance |
| Linearity | Correlation coefficient (r²) > 0.998 over a range of 3-10 ppm.[4] |
| Limit of Quantitation (LOQ) | Approximately 3 ppm.[4] |
| Precision | %RSD < 5.30%.[4] |
| Accuracy | Recovery between 98-102%. |
Alternative Method 1: Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For hydrazine derivatives, derivatization is typically required to improve volatility and thermal stability, as well as to enhance detection sensitivity.
Experimental Protocol: GC-MS Method
1. Principle: Cyclopropylhydrazine is derivatized with a reagent like pentafluorobenzaldehyde (PFB) to form a volatile and electron-capturing derivative, decafluorobenzaldehyde azine (DFBA), which is amenable to GC-MS analysis.[5] This method offers high sensitivity and selectivity.
2. Reagents and Materials:
-
This compound standard and sample
-
Pentafluorobenzaldehyde (PFB)
-
Hexane
-
Aqueous buffer
-
GC column (e.g., HP-INNOWax, 30 m × 0.25 mm, 0.25 µm film thickness).[6]
3. Standard and Sample Preparation:
-
Aqueous extracts of the standard and sample are prepared.
-
The extracts are treated with an excess of PFB.
-
The resulting derivative (DFBA) is partitioned into hexane.[5]
-
The hexane layer is then injected into the GC-MS.
4. GC-MS Conditions:
-
Carrier Gas: Helium
-
Injector: Split/splitless
-
Column: HP-INNOWax or equivalent polar stationary phase column.[6]
-
Temperature Program: Optimized for the separation of the derivative from potential impurities.
-
Detector: Mass Spectrometer (MS) for high selectivity and sensitivity.
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of polar and charged molecules. It offers advantages in terms of high efficiency, short analysis times, and minimal sample and reagent consumption.
Experimental Protocol: Nonaqueous Capillary Electrophoresis (NACE) with Amperometric Detection
1. Principle: Nonaqueous capillary electrophoresis (NACE) with electrochemical detection can be employed for the separation and quantification of hydrazine and its derivatives.[7][8][9] This method avoids issues related to the high polarity and potential instability of the analyte in aqueous solutions.
2. Reagents and Materials:
-
This compound standard and sample
-
Methanol, Acetonitrile
-
Sodium acetate, Acetic acid
-
Fused-silica capillary
3. Standard and Sample Preparation:
-
Standard and sample solutions are prepared in a suitable nonaqueous solvent like methanol or acetonitrile.
4. CE Conditions:
-
Running Buffer: 4 mM sodium acetate / 10 mM acetic acid in a methanol:acetonitrile (1:2) mixture.[7][8][9]
-
Applied Voltage: Optimized for separation efficiency.
-
Detection: End-column amperometric detection with a platinum working electrode.[7][8][9]
Comparison of Analytical Methods
| Feature | Proposed HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Reversed-phase chromatography of a derivatized analyte. | Gas-phase separation of a volatile derivative based on boiling point and polarity. | Separation in a capillary based on electrophoretic mobility in a nonaqueous medium.[7][8][9] |
| Sample Preparation | Pre-column derivatization required. | Derivatization and liquid-liquid extraction required.[5] | Simple dissolution in a nonaqueous solvent. |
| Instrumentation | Widely available in analytical labs. | Requires GC-MS system. | Requires specialized CE instrumentation with electrochemical detection. |
| Sensitivity | Good (ppm level).[4] | Very high (ppb level possible).[5] | Excellent (ng/mL or lower).[7][9] |
| Selectivity | Good, dependent on chromatography and UV detection. | Excellent, especially with MS detection. | High, based on unique electrophoretic mobilities. |
| Potential Challenges | Incomplete derivatization, stability of the derivative. | Thermal degradation of the analyte or derivative, matrix effects. | Matrix interference, electrode fouling. |
Visualizing the Workflow and Method Comparison
Conclusion
The purity analysis of this compound can be effectively achieved through several analytical techniques. The proposed derivatization-based HPLC-UV method offers a balance of accessibility, good sensitivity, and robustness, making it a suitable choice for routine quality control. For applications requiring higher sensitivity and selectivity, GC-MS stands out as a powerful alternative, albeit with more complex sample preparation. Capillary electrophoresis presents a high-efficiency option with minimal sample consumption, particularly advantageous for limited sample quantities. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, available instrumentation, and the complexity of the sample matrix.
References
- 1. chembk.com [chembk.com]
- 2. cyclopropylhydrazine hydrochloride | 213764-25-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of hydrazine, monomethylhydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine by nonaqueous capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of hydrazine, monomethylhydrazine, 1,1‐dimethylhydrazine, and 1,2‐dimethylhydrazine by nonaqueous capillary electrophoresis with amperometric detection | Semantic Scholar [semanticscholar.org]
A Comparative Guide to GC-MS and HPLC-UV Methods for the Determination of Cyclopropylhydrazine and its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of cyclopropylhydrazine and its potential impurities. Cyclopropylhydrazine is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals. As a hydrazine derivative, it is classified as a potentially genotoxic impurity (PGI), necessitating highly sensitive and specific analytical methods to ensure the safety and quality of drug substances.
This document outlines the experimental protocols for both methodologies, presents comparative performance data, and illustrates the analytical workflows to aid researchers in selecting the most suitable method for their specific application.
Comparison of Analytical Method Performance
The selection of an analytical method for quantifying cyclopropylhydrazine and its impurities is dependent on factors such as required sensitivity, sample matrix, and available instrumentation. Both GC-MS and HPLC-UV, typically involving a derivatization step to enhance analyte properties, are powerful techniques for this purpose.
| Parameter | GC-MS with Derivatization | HPLC-UV with Derivatization |
| Limit of Detection (LOD) | 0.002 µg/L to 0.1 ppm (analyte and derivatizing agent dependent)[1][2] | 0.25 ppm to 3.1 ppm[3][4] |
| Limit of Quantification (LOQ) | 0.007 µg/L to 0.1 ppm[1][2] | 0.6 µg/g[5] |
| Linearity (R²) | >0.999[1][2] | >0.99 |
| Recovery | 79% - 117%[2] | 97.8% - 100.2%[5] |
| Selectivity | High (Mass analyzer provides definitive identification) | Good (Dependent on chromatographic separation and UV chromophore) |
| Throughput | Moderate (Headspace analysis can be automated) | High (Amenable to standard autosamplers) |
| Primary Advantage | Excellent sensitivity and specificity from mass detection. | Wide applicability, robust, and commonly available instrumentation. |
Potential Impurities of Cyclopropylhydrazine
Impurities in cyclopropylhydrazine can originate from the manufacturing process. A common synthesis route for hydrazine compounds is the ketazine process, and a modern synthesis for cyclopropylhydrazine hydrochloride starts from cyclopropylamine.[6] Potential impurities may include:
-
Unreacted Starting Materials: Cyclopropylamine, ammonia.
-
Reagents and Solvents: Acetone, N-methylmorpholine, tosyl derivatives.
-
Byproducts from Synthesis: Hydrazones, diaziridines (diazonium cyclopropane), and various heterocyclic compounds formed during the process.
Experimental Protocols
GC-MS Method with in situ Derivatization
This method is based on the derivatization of hydrazine compounds with acetone to form a less polar and more volatile acetone azine, which is then analyzed by headspace GC-MS.[2] This approach offers excellent sensitivity and minimizes matrix effects.
a. Sample Preparation (Derivatization):
-
Weigh 10 mg of the Active Pharmaceutical Ingredient (API) sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Add 50 µL of acetone, which will act as the derivatizing reagent.
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Incubate the vial in the headspace autosampler's oven at 80°C for 20 minutes to allow for complete derivatization and equilibration.
b. GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC system or equivalent.
-
Autosampler: Headspace autosampler.
-
Column: DB-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 100°C held for 6 minutes, then ramped to 220°C at 50°C/min and held for 2 minutes.[7]
-
Injector: Splitless mode, temperature 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the m/z of the derivatized cyclopropylhydrazine.
Workflow for GC-MS Analysis of Cyclopropylhydrazine
Caption: Workflow for the analysis of cyclopropylhydrazine impurities by Headspace GC-MS.
Alternative Method: HPLC-UV with Derivatization
This method provides an alternative to GC-MS and is suitable for laboratories where GC-MS is not available or for analytes that are not amenable to gas chromatography. It involves derivatization to introduce a chromophore, allowing for sensitive UV detection.[3]
a. Sample Preparation (Derivatization):
-
Weigh an appropriate amount of the API sample into a volumetric flask.
-
Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a derivatizing reagent solution. A suitable reagent is 2-Hydroxy-1-Naphthalaldehyde (HNA), which reacts with hydrazine to form a hydrazone with strong UV absorbance.[3]
-
Add the derivatizing reagent to the sample solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60°C for 30 minutes).
-
Cool the solution to room temperature and dilute to the final volume with the diluent.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized product (e.g., 406/424 nm for the HNA derivative).[3]
Comparison of GC-MS and HPLC-UV Workflows
Caption: Key workflow differences between the GC-MS and HPLC-UV methods.
Conclusion
Both GC-MS and HPLC-UV with derivatization are highly effective and sensitive methods for the determination of cyclopropylhydrazine and its related impurities in pharmaceutical materials.
-
The GC-MS headspace method is exceptionally sensitive and specific, making it ideal for trace-level quantification, especially for genotoxic impurities where very low detection limits are required.[2] The mass spectrometric detection provides definitive identification of the analytes.
-
The HPLC-UV method is a robust and widely accessible technique that provides reliable quantification.[3] Its main advantages are its straightforward operation and the common availability of HPLC systems in quality control laboratories.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 3. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
A Comparative Guide to the Validation of Analytical Methods for Cyclopropylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of cyclopropylhydrazine dihydrochloride, a crucial step in drug development and quality control. While specific validated methods for this compound are not extensively published, this document extrapolates and compares relevant analytical techniques used for hydrazine and its derivatives in pharmaceutical ingredients. The information presented is supported by established validation principles and experimental data from analogous compounds.
Comparison of Analytical Techniques
The determination of hydrazine and its derivatives, such as this compound, in active pharmaceutical ingredients (APIs) is critical due to their potential genotoxicity.[1] The low molecular weight and reactivity of these compounds present unique analytical challenges.[2] Several analytical techniques can be employed, each with distinct advantages and limitations. The primary methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and Spectrophotometry.
| Analytical Technique | Principle | Advantages | Limitations |
| RP-HPLC with Derivatization | Hydrazine, lacking a strong chromophore, is reacted with a derivatizing agent (e.g., salicylaldehyde or 4-dimethylaminobenzaldehyde) to form a hydrazone.[3][4] This derivative is then separated and quantified using a UV detector.[3][4] | High sensitivity and specificity for the target impurity.[4] Well-established and widely applicable method.[3] | Requires method development for the derivatization step, making it an indirect analysis.[4] |
| Gas Chromatography (GC) with Derivatization | Free hydrazine is reacted with a reagent like acetone to form a volatile derivative (e.g., 4-methyl-3-amylene-2-phenylhydrazone).[5] This derivative is then analyzed by GC, often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][5] | High sensitivity and accuracy.[5] Applicable to a wide range of drugs where hydrazine is a process impurity.[5] | Derivatization is necessary. Potential for low solubility of the analyte salt in the derivatizing agent/diluent.[1] |
| Spectrophotometry | Based on the reaction of hydrazine with a chromogenic reagent (e.g., 4-dimethylaminobenzaldehyde) to form a colored complex that can be measured by a UV-Visible spectrophotometer.[2] | Simple, cost-effective, and does not require extensive specialized equipment.[2][4] | Lower sensitivity and specificity compared to chromatographic methods.[4] Potential for interference from other reactive species.[4] |
Quantitative Data Summary
The performance of these analytical methods is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][6] The following tables summarize typical performance data for the analysis of hydrazine and its derivatives.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Spectrophotometry | RP-HPLC with Derivatization | Gas Chromatography with Derivatization |
| Linearity Range | 0.2 µg/g to 27 µg/g[2] | 3.1 ppm to 9.4 ppm[3] | 0.000842 mg/mL to 0.842 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.998[7] | 0.998[3] | 0.9999[1] |
| Limit of Detection (LOD) | 0.20 µg/g[2] | 1.03 ppm[3] | - |
| Limit of Quantitation (LOQ) | 0.60 µg/g[2] | 3.1 ppm[3] | 0.24 ppm (minimal detectable concentration)[1] |
| Accuracy (% Recovery) | 97.8 - 100.2%[2] | 98.21 - 100.18%[8] | - |
| Precision (% RSD) | < 1% (System Precision)[2] | < 5.0% (System Suitability)[8] | - |
Note: Data is compiled from studies on hydrazine and related compounds and serves as a representative guide.
Experimental Protocols
Detailed and robust protocols are fundamental for accurate and reproducible validation.
Protocol 1: RP-HPLC with Derivatization for Hydrazine Determination
This protocol is adapted for quantifying trace levels of hydrazine in an API.
Objective: To quantify trace levels of hydrazine in an API sample.
Principle: Hydrazine, which is UV-inactive, is reacted with salicylaldehyde to form a hydrazone. This new compound possesses a strong chromophore, enabling sensitive detection and quantification by RP-HPLC with a UV detector.[3][4]
Methodology:
-
Standard Preparation: A stock solution of hydrazine hydrate is prepared and diluted. A known concentration is then reacted with salicylaldehyde to form the hydrazone standard.[3]
-
Sample Preparation: A precisely weighed amount of the API is dissolved in a suitable diluent, and salicylaldehyde is added to derivatize any residual hydrazine.[3]
-
Chromatographic Conditions:
-
Quantification: The amount of hydrazine in the API sample is calculated by comparing the peak area of the derivatized product in the sample chromatogram to the peak area from the standard.[4]
Protocol 2: Spectrophotometric Method for Hydrazine Determination
Objective: To determine the hydrazine content in a drug substance.
Principle: This method is based on the reaction of hydrazine with 4-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored product, which is measured spectrophotometrically.[2]
Methodology:
-
Reagent Preparation: A solution of 4-dimethylaminobenzaldehyde is prepared in a mixture of ethanol and concentrated hydrochloric acid.[2]
-
Standard Preparation: A standard solution of hydrazine sulfate is prepared and diluted to a known concentration.[2]
-
Sample Preparation: A precisely weighed amount of the drug substance is dissolved in a suitable solvent.
-
Color Development: The reagent solution is added to both the standard and sample solutions, and the color is allowed to develop.
-
Measurement: The absorbance of the resulting solutions is measured at the wavelength of maximum absorption (around 458 nm) against a reagent blank.[2]
-
Calculation: The concentration of hydrazine in the sample is calculated using the absorbance values of the standard and the sample.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for this compound.
Caption: Workflow for analytical method validation.
Decision Tree for Method Selection
The choice of an analytical method depends on several factors. This diagram provides a logical approach to selecting the most suitable technique.
Caption: Decision tree for selecting an analytical method.
References
- 1. sielc.com [sielc.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
comparative study of different synthetic routes to cyclopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylhydrazine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, offering an objective look at their respective advantages and disadvantages. The information presented is supported by experimental data from peer-reviewed literature and patents to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The table below summarizes the key quantitative metrics for the primary synthetic pathways to cyclopropylhydrazine.
| Route | Starting Material | Key Intermediates | Number of Steps | Overall Yield (approx.) | Key Considerations |
| Route 1: Electrophilic Amination | Cyclopropylamine | N-Boc-cyclopropylhydrazine | 2 | 50-55% | Utilizes readily available starting material; avoids complex purification.[1] |
| Route 2: Curtius Rearrangement | Cyclopropanecarboxylic Acid | Cyclopropanecarbonyl azide, Cyclopropyl isocyanate, N-Boc-cyclopropylamine | 4 | 35-45% | Multi-step process; involves the use of potentially hazardous azides. |
| Route 3: Hofmann Rearrangement | Cyclopropanecarboxylic Acid | Cyclopropanecarboxamide, N-Boc-cyclopropylamine | 4 | 40-50% | An alternative to the Curtius rearrangement; can be performed in one pot. |
| Route 4: Grignard Reaction | Cyclopropyl Bromide | Cyclopropylmagnesium bromide, N,N'-Bis(Boc)cyclopropylhydrazine | 2 | Variable (often lower yields) | Grignard reaction can be hazardous and difficult to scale; expensive starting materials and reagents.[2] |
Visualizing the Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to cyclopropylhydrazine.
Caption: Synthetic pathways to cyclopropylhydrazine.
Experimental Protocols
Route 1: Electrophilic Amination of Cyclopropylamine
This two-step route is often favored for its operational simplicity and the use of readily available starting materials.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
To a solution of cyclopropylamine (10 equivalents) and N-methylmorpholine (1.1 equivalents) in dichloromethane, N-Boc-O-p-toluenesulfonylhydroxylamine (1.0 equivalent) is added portion-wise at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is monitored by TLC. After completion, the mixture is concentrated, and the crude product is purified by precipitation from petroleum ether to yield N-Boc-cyclopropylhydrazine as a solid. The reported yield for this step is approximately 67%.
Step 2: Synthesis of Cyclopropylhydrazine Hydrochloride
N-Boc-cyclopropylhydrazine (1.0 equivalent) is dissolved in concentrated hydrochloric acid at 0 °C. The mixture is stirred at room temperature overnight. The completion of the reaction is monitored by TLC. The solution is then decolorized with activated carbon, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford cyclopropylhydrazine hydrochloride as a white crystalline solid.[1] The reported yield for this deprotection step is around 76%.[1]
Route 2: From Cyclopropanecarboxylic Acid via Curtius Rearrangement
Step 1: Synthesis of Cyclopropanecarbonyl Azide
To a solution of cyclopropanecarboxylic acid (1.0 equivalent) and triethylamine (1.3 equivalents) in anhydrous acetone at -5 °C, ethyl chloroformate (1.7 equivalents) is added dropwise. The mixture is stirred for 2 hours at this temperature. A solution of sodium azide (1.8 equivalents) in water is then added, and the reaction is stirred for another 1.5 hours.
Step 2: Curtius Rearrangement and Trapping to form N-Boc-cyclopropylamine
The aqueous mixture containing the acyl azide is extracted with toluene. The organic layer is dried and heated to reflux, leading to the Curtius rearrangement to form cyclopropyl isocyanate. The isocyanate is not isolated but is directly treated with tert-butanol to yield N-Boc-cyclopropylamine. The yield for these two steps is reported to be around 76%.
Step 3 & 4: Conversion of N-Boc-cyclopropylamine to Cyclopropylhydrazine
The N-Boc-cyclopropylamine is first deprotected using hydrochloric acid to yield cyclopropylamine. The resulting cyclopropylamine is then subjected to electrophilic amination as described in Route 1 to furnish cyclopropylhydrazine.
Route 3: From Cyclopropanecarboxylic Acid via Hofmann Rearrangement
This pathway also starts from cyclopropanecarboxylic acid but utilizes the Hofmann rearrangement as the key step to form the amine.
Step 1: Synthesis of Cyclopropanecarboxamide
Cyclopropanecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). The ester is then treated with ammonia to produce cyclopropanecarboxamide. Yields for the amidation of hindered cyclopropanecarboxylate esters are reported to be in the range of 93-97%.
Step 2: Hofmann Rearrangement to Cyclopropylamine
A solution of cyclopropanecarboxamide is treated with an alkali metal hypohalite (e.g., sodium hypochlorite) in an aqueous medium at a controlled temperature (typically 10-25 °C). The reaction mixture is then added to a concentrated alkali metal hydroxide solution to induce the rearrangement and subsequent hydrolysis to yield cyclopropylamine. The reported yield for this rearrangement is approximately 85.5-92.2%.[3][4]
Step 3 & 4: Conversion of Cyclopropylamine to Cyclopropylhydrazine
The obtained cyclopropylamine is then converted to cyclopropylhydrazine following the two-step procedure outlined in Route 1.
Route 4: From Cyclopropyl Bromide via Grignard Reaction
While a plausible route on paper, this method is often cited as being less practical for larger-scale synthesis.
Step 1: Formation of Cyclopropylmagnesium Bromide
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or THF. A small amount of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in the same anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
Step 2: Reaction with an Electrophilic Amine Source and Deprotection
The Grignard reagent is then reacted with an electrophilic aminating agent such as di-tert-butyl azodicarboxylate (DBAD) at low temperatures. This is followed by an acidic workup to hydrolyze the intermediate and deprotect the Boc groups to yield cyclopropylhydrazine. This route is reported to be challenging due to the violent nature of the Grignard reaction, the high cost of reagents, and the need for column chromatography for purification.[2]
Concluding Remarks
The choice of synthetic route to cyclopropylhydrazine is contingent on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For laboratory-scale synthesis where operational simplicity is valued, the electrophilic amination of cyclopropylamine (Route 1) stands out as a robust and efficient method. When cyclopropanecarboxylic acid is the more accessible precursor, both the Curtius and Hofmann rearrangement pathways (Routes 2 and 3) offer viable, albeit longer, alternatives. The Grignard route (Route 4) , while chemically feasible, presents significant challenges in terms of safety, cost, and purification, making it less favorable for practical applications, especially at a larger scale. Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific research and development needs.
References
A Comparative Guide to Cyclopropylhydrazine Dihydrochloride and Other Hydrazine Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the success of a synthetic route. Hydrazine derivatives are a versatile class of reagents, pivotal in the construction of a wide array of heterocyclic compounds. This guide provides a comparative analysis of cyclopropylhydrazine dihydrochloride against other common hydrazine derivatives, namely phenylhydrazine and tert-butylhydrazine hydrochloride, in key synthetic applications.
Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. The choice of hydrazine derivative can influence reaction yields and conditions.
Comparative Performance in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Various (for agrochemicals) | Not Specified | Not Specified | [1] |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO / Ethanol | 95% | [2][3] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | 63% | [2] |
| Phenylhydrazine | α,β-ethylenic ketone | Acetic acid / Iodine | 70% | [2] |
| Phenylhydrazine | 1,3-diketones | N,N-dimethylacetamide | 59-98% | [3] |
| tert-Butylhydrazine Hydrochloride | 3-Aminocrotononitrile | Sodium Hydroxide / Water | 87% | [4] |
| tert-Butylhydrazine Hydrochloride | Non-symmetrical enaminodicketones | Not Specified | 74-94% | [2] |
Summary of Findings:
Experimental Protocol: Knorr Pyrazole Synthesis with Phenylhydrazine
This protocol describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate, a classic example of the Knorr synthesis.
Materials:
-
Phenylhydrazine (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol
-
Ether
Procedure:
-
Dissolve phenylhydrazine in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, add ether to precipitate the solid product.
-
Filter the solid, wash with ether, and recrystallize from ethanol to obtain the final product.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The nature of the hydrazine substituent can significantly impact the reaction's efficiency.
Comparative Performance in Fischer Indole Synthesis
Direct comparative data for cyclopropylhydrazine in the Fischer indole synthesis is not available in the reviewed literature. However, extensive research on phenylhydrazine and its derivatives provides valuable insights.
-
Phenylhydrazine and its derivatives are the archetypal reagents for this reaction, with yields varying widely depending on the substrates and acid catalyst used[5][6][7]. Yields can range from low to excellent.
-
Alkylated hydrazines have been shown to provide higher yields and faster reaction rates compared to their unalkylated counterparts in the Fischer indole synthesis. These reactions can often be conducted at lower temperatures.
Given the lack of specific data for cyclopropylhydrazine, a direct quantitative comparison is not possible at this time. Researchers interested in synthesizing cyclopropyl-substituted indoles may need to perform initial feasibility studies.
Experimental Protocol: Fischer Indole Synthesis with Phenylhydrazine
The following is a general procedure for the Fischer indole synthesis.
Materials:
-
Substituted Phenylhydrazine (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
The phenylhydrazine and the carbonyl compound are typically heated in the presence of an acid catalyst.
-
In many procedures, the intermediate phenylhydrazone is formed in situ by heating the reactants in a solvent like acetic acid.
-
The reaction mixture is then heated to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the indole ring.
Synthesis of Bioactive Molecules
Hydrazine derivatives are crucial precursors for a variety of bioactive molecules, including Monoamine Oxidase (MAO) inhibitors and, more recently, Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Monoamine Oxidase (MAO) Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
Cyclopropylhydrazine has emerged as a key building block in the synthesis of potent and selective PRMT5 inhibitors, which are under investigation as potential cancer therapeutics. The cyclopropyl group is often a critical pharmacophoric element in these molecules. While the importance of cyclopropylhydrazine in this context is established, detailed public-domain experimental protocols with comparative data against other hydrazines are scarce.
Conclusion
This compound, phenylhydrazine, and tert-butylhydrazine hydrochloride each offer distinct advantages in organic synthesis.
-
Phenylhydrazine is a versatile and widely used reagent, particularly in the Fischer indole synthesis and Knorr pyrazole synthesis, with a vast body of literature supporting its application.
-
tert-Butylhydrazine hydrochloride provides a sterically hindered hydrazine that can influence regioselectivity and is effective in pyrazole synthesis, often providing high yields.
-
This compound is a more specialized reagent, valued for its ability to introduce the unique cyclopropyl moiety. Its primary documented application is in the synthesis of pyrazole-containing agrochemicals and, more recently, as a critical component of PRMT5 inhibitors in drug discovery.
While direct, quantitative comparisons of the synthetic performance of these three hydrazine derivatives in identical reactions are limited in the current literature, the available data indicates that the choice of reagent should be guided by the specific synthetic target and the desired functionalities in the final molecule. For the synthesis of compounds requiring a cyclopropyl group, cyclopropylhydrazine is an indispensable reagent, whereas for more general heterocyclic syntheses, phenylhydrazine and tert-butylhydrazine offer well-established and high-yielding alternatives. Further research into the comparative reactivity of cyclopropylhydrazine would be beneficial to the broader chemical community.
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the efficacy of different protecting groups for cyclopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylhydrazine is a valuable building block in medicinal chemistry, incorporated into numerous compounds with diverse biological activities. Its reactive hydrazine moiety often necessitates the use of protecting groups to ensure selective transformations at other sites of a molecule. This guide provides an objective comparison of the efficacy of different protecting groups for cyclopropylhydrazine, with a focus on the commonly used tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. The information presented is supported by general experimental data for amine and hydrazine protection, and specific protocols are provided as a starting point for optimization.
Common Protecting Groups for Cyclopropylhydrazine
The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile cleavage under acidic conditions.
-
Stability: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation. This makes it orthogonal to the Cbz and Fmoc protecting groups.
-
Advantages: The protection reaction is generally high-yielding and proceeds under mild conditions. The byproducts of deprotection are volatile (isobutene and carbon dioxide), simplifying purification.
-
Disadvantages: The Boc group is highly sensitive to strong acids, which may not be compatible with acid-labile functional groups elsewhere in the molecule.
Carbobenzyloxy (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral conditions.
-
Stability: The Cbz group is stable to acidic and basic conditions, making it a robust protecting group.
-
Advantages: Its removal by catalytic hydrogenolysis is a mild and clean transformation, yielding toluene and carbon dioxide as byproducts. This method is orthogonal to the acid-labile Boc and base-labile Fmoc groups.
-
Disadvantages: The Cbz group cannot be used in the presence of other functional groups that are sensitive to reduction, such as alkenes or alkynes. The catalyst for hydrogenolysis (palladium on carbon) can sometimes be pyrophoric.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, which is a cornerstone of solid-phase peptide synthesis and is also used in solution-phase chemistry.
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, providing orthogonality with Boc and Cbz groups.
-
Advantages: Deprotection is typically achieved with a mild base, such as piperidine, which is compatible with many other functional groups. The cleavage reaction is often fast and clean.
-
Disadvantages: The Fmoc group is not stable to basic conditions, limiting its use in reactions that require strong bases.
Comparative Data
The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups for cyclopropylhydrazine. The quantitative data are estimates based on general procedures for amines and hydrazines and should be considered as a starting point for experimental optimization.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | (Boc)₂O, Et₃N, CH₂Cl₂ | Cbz-Cl, NaHCO₃, H₂O/Dioxane | Fmoc-Cl, NaHCO₃, H₂O/Dioxane |
| Estimated Yield (Protection) | >90% | >85% | >85% |
| Estimated Reaction Time (Protection) | 1-4 hours | 2-6 hours | 2-6 hours |
| Stability | Stable to base, nucleophiles, H₂/Pd | Stable to acid and base | Stable to acid and H₂/Pd |
| Deprotection Conditions | TFA in CH₂Cl₂ or HCl in Dioxane | H₂, Pd/C in MeOH or EtOH | 20% Piperidine in DMF |
| Estimated Yield (Deprotection) | >95% | >90% | >95% |
| Estimated Reaction Time (Deprotection) | 0.5-2 hours | 1-8 hours | 0.25-1 hour |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of cyclopropylhydrazine. Researchers should monitor the reactions by TLC or LC-MS and optimize the conditions as necessary.
Boc Protection of Cyclopropylhydrazine
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend cyclopropylhydrazine hydrochloride (1.0 eq) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Deprotection of Boc-protected Cyclopropylhydrazine
Materials:
-
Boc-protected cyclopropylhydrazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve Boc-protected cyclopropylhydrazine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or dichloromethane) to remove excess TFA.
-
The resulting salt can be used directly or neutralized with a base.
Cbz Protection of Cyclopropylhydrazine
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopropylhydrazine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Deprotection of Cbz-protected Cyclopropylhydrazine
Materials:
-
Cbz-protected cyclopropylhydrazine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Cbz-protected cyclopropylhydrazine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 2-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Fmoc Protection of Cyclopropylhydrazine
Materials:
-
Cyclopropylhydrazine hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopropylhydrazine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (1.1 eq) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Extract the reaction mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Deprotection of Fmoc-protected Cyclopropylhydrazine
Materials:
-
Fmoc-protected cyclopropylhydrazine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-protected cyclopropylhydrazine (1.0 eq) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Chemical structures of protected cyclopropylhydrazines.
Caption: General workflow for a protection/deprotection sequence.
Conclusion
The selection of an appropriate protecting group for cyclopropylhydrazine is a critical step in the design of a synthetic route. The Boc group offers excellent stability to basic and reductive conditions, with a straightforward acidic deprotection. The Cbz group provides robustness towards both acidic and basic conditions, with a mild hydrogenolytic cleavage. The Fmoc group is ideal for strategies requiring acidic or reductive steps, as it is selectively removed with a mild base. The choice between these protecting groups will ultimately be dictated by the specific requirements of the synthetic sequence, including the presence of other functional groups and the planned reaction conditions. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision and to streamline the synthesis of complex molecules containing the cyclopropylhydrazine moiety.
A Spectroscopic Comparison of Cyclopropylhydrazine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of cyclopropylhydrazine and its derivatives. It includes supporting experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
Cyclopropylhydrazines are a class of compounds that have garnered interest in medicinal chemistry and as energetic materials.[1] Their unique structural and electronic properties, conferred by the strained cyclopropyl ring, make their thorough characterization essential. This guide focuses on a spectroscopic comparison of cyclopropylhydrazine and its derivatives, namely 1,1-dicyclopropylhydrazine, tricyclopropylhydrazine, and tetracyclopropylhydrazine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for cyclopropylhydrazine and its derivatives. This data is crucial for distinguishing between these structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Cyclopropylhydrazine | ~2.3 (m, 1H), ~0.4 (m, 4H), ~3.0 (br s, 3H) | CH, CH₂, NH/NH₂ |
| 1,1-Dicyclopropylhydrazine [1] | 2.08 (tt, J = 7.0, 3.7 Hz, 2H), 0.50–0.44 (m, 4H), 0.42–0.36 (m, 4H) | CH, CH₂, CH₂ |
| Tricyclopropylhydrazine [1] | 2.53 (m, 1H), 2.22 (tt, J = 7.0, 3.6 Hz, 2H), 0.65–0.45 (m, 12H) | CH, CH, CH₂ |
| Tetracyclopropylhydrazine [1] | 2.37 (tt, J = 7.0, 3.5 Hz, 4H), 0.56–0.44 (m, 16H) | CH, CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclopropylhydrazine | ~45 (CH), ~5 (CH₂) | Cyclopropyl Ring |
| 1,1-Dicyclopropylhydrazine [1] | 42.1, 5.5 | CH, CH₂ |
| Tricyclopropylhydrazine [1] | 42.5, 33.5, 6.1, 5.8 | CH, CH, CH₂, CH₂ |
| Tetracyclopropylhydrazine [1] | 40.8, 6.3 | CH, CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The stretching and bending vibrations of bonds are observed at characteristic frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (cyclopropyl) | C-N Stretch |
| Cyclopropylhydrazine | ~3300-3400 (br) | ~3080, ~3000 | ~1100 |
| 1,1-Dicyclopropylhydrazine [1] | 3288 | 3080, 3003 | 1128 |
| Tricyclopropylhydrazine [1] | 3238 | 3080, 3003 | 1138 |
| Tetracyclopropylhydrazine [1] | - | 3080, 3003 | 1149 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Cyclopropylhydrazine | C₃H₈N₂ | 73.0766 | - |
| 1,1-Dicyclopropylhydrazine [1] | C₆H₁₂N₂ | 113.1073 | 113.1069 |
| Tricyclopropylhydrazine [1] | C₉H₁₆N₂ | 153.1386 | 153.1394 |
| Tetracyclopropylhydrazine [1] | C₁₂H₂₀N₂ | 193.1699 | 193.1700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance series spectrometer (e.g., 400 or 500 MHz) at room temperature. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker Tensor series, using either thin films on NaCl plates for liquids or KBr pellets for solids. Spectra were typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra would be recorded on a double-beam spectrophotometer. Samples would be dissolved in a UV-transparent solvent, such as ethanol or cyclohexane, and placed in a quartz cuvette. The spectrum would be scanned over a range of approximately 200-400 nm.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of cyclopropylhydrazine derivatives.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
As cyclopropylhydrazine and its derivatives are not known to be directly involved in specific, well-defined signaling pathways, a diagram illustrating a chemical reaction mechanism is provided below. This shows the synthesis of 1,1-dicyclopropylhydrazine as an example.
Caption: Synthesis of 1,1-Dicyclopropylhydrazine.
References
Quantitative Analysis of Cyclopropylhydrazine Dihydrochloride in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cyclopropylhydrazine dihydrochloride in complex reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of suitable analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the performance of common techniques for the analysis of cyclopropylhydrazine and related hydrazine compounds.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | RP-HPLC-UV (with Pre-column Derivatization) | GC-MS (with Headspace or LLE) |
| Principle | Separation of the derivatized analyte on a reverse-phase column followed by UV detection. | Separation of the volatile (derivatized) analyte in a capillary column followed by mass spectrometric detection. |
| Derivatization | Required (e.g., with salicylaldehyde, 2-hydroxy-1-naphthalaldehyde).[1][2] | Often required for non-volatile salts (e.g., with acetone). |
| Linearity (r²) | > 0.998[3] | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 3.1 ppm[3][4] | ~0.1 ppm |
| Limit of Quantitation (LOQ) | 0.04 - 3.1 ppm[2][3][4] | ~0.3 ppm |
| Accuracy (% Recovery) | 97.8% - 101.4%[4] | 79% - 117% |
| Precision (%RSD) | < 5.3%[2] | < 5.6% |
| Advantages | Widely available, robust, good precision and accuracy. | High selectivity and sensitivity, definitive identification. |
| Disadvantages | Indirect detection, derivatization can be time-consuming. | Matrix effects can be significant, may require specialized injection techniques. |
Table 2: Performance Comparison of Spectroscopic and Titrimetric Methods
| Parameter | UV-Vis Spectrophotometry (with Derivatization) | Potentiometric Titration |
| Principle | Formation of a colored complex with a derivatizing agent and measurement of absorbance. | Titration of the hydrazine moiety with a standard oxidizing agent. |
| Derivatization | Required (e.g., with p-dimethylaminobenzaldehyde). | Not required. |
| Linearity Range | Typically in the µg/mL range. | Dependent on titrant concentration. |
| Limit of Detection (LOD) | Dependent on molar absorptivity of the derivative. | Generally higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Dependent on molar absorptivity of the derivative. | Generally higher than chromatographic methods. |
| Accuracy (% Recovery) | Method dependent, generally good. | High accuracy for higher concentrations. |
| Precision (%RSD) | Typically < 2%. | Excellent for higher concentrations. |
| Advantages | Simple, cost-effective, rapid for screening. | No derivatization needed, absolute method. |
| Disadvantages | Prone to interference from other components in the mixture, lower sensitivity. | Not suitable for trace analysis, interferences from other reducing or basic species. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific reaction matrices.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) using Pre-column Derivatization
This method is suitable for the quantification of cyclopropylhydrazine at trace levels. Derivatization is necessary as cyclopropylhydrazine lacks a UV chromophore.
a) Derivatization with Salicylaldehyde:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a suitable diluent (e.g., methanol or water) to a known volume.
-
Derivatization Reaction: To an aliquot of the sample solution, add a solution of salicylaldehyde in the same diluent. The molar excess of the derivatizing agent should be optimized.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Final Preparation: Dilute the derivatized sample solution to a final concentration within the calibration range.
b) HPLC-UV Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2][3]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode. A typical ratio is 25:75 (v/v) buffer to methanol.[2][3]
-
Detection Wavelength: 360 nm (for the salicylaldehyde derivative).[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[2]
c) Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is particularly useful for confirming the identity of the analyte. Headspace injection is advantageous for analyzing volatile derivatives in complex matrices.
a) Derivatization with Acetone (for Headspace GC-MS):
-
Sample Preparation: Place an accurately weighed amount of the reaction mixture into a headspace vial.
-
Derivatization: Add acetone, which acts as both the solvent and the derivatizing agent, to the vial.
-
Incubation: Seal the vial and incubate at an elevated temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to facilitate the formation of the volatile acetone azine derivative and its partitioning into the headspace.
b) GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Headspace injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
c) Addressing Matrix Effects:
The reaction matrix can significantly impact the accuracy of GC-MS analysis.[5] Strategies to mitigate matrix effects include the use of an internal standard (e.g., a deuterated analog), matrix-matched calibration standards, or effective sample cleanup techniques like solid-phase extraction (SPE).
UV-Vis Spectrophotometry
This technique is a simpler and more rapid alternative for quantification, although it is less selective than chromatographic methods.
a) Derivatization with p-Dimethylaminobenzaldehyde (PDAB):
-
Reagent Preparation: Prepare a solution of PDAB in an acidic medium (e.g., ethanol and hydrochloric acid).
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable solvent.
-
Color Development: Mix the sample solution with the PDAB reagent. A yellow-colored complex will form in the presence of hydrazine.
-
Measurement: After a specified time for color development, measure the absorbance at the wavelength of maximum absorption (around 458 nm).
b) Quantification:
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound treated with the PDAB reagent.
Potentiometric Titration
This classical method is suitable for determining higher concentrations of this compound and does not require derivatization.
a) Principle:
The basic hydrazine moiety is titrated with a standard solution of a strong acid (e.g., hydrochloric acid or perchloric acid in a non-aqueous solvent). Alternatively, the reducing property of the hydrazine can be utilized in a redox titration with an oxidizing agent like potassium iodate.
b) Procedure (Acid-Base Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the reaction mixture in a suitable solvent (e.g., water or a non-aqueous solvent like acetic acid).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid.
-
Endpoint Detection: The endpoint is determined potentiometrically using a suitable electrode system (e.g., a glass electrode). The equivalence point is identified from the inflection point of the titration curve.
Visualizing the Workflow
Diagrams created using the DOT language can help visualize the experimental workflows.
Caption: Workflow for RP-HPLC-UV analysis of cyclopropylhydrazine with pre-column derivatization.
Caption: Workflow for Headspace GC-MS analysis of cyclopropylhydrazine after derivatization.
References
A Comparative Guide to the Bioactivity of Cyclopropyl-Containing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a small, strained ring system, is a unique structural motif increasingly utilized in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1] This guide provides a comparative analysis of the bioactivity of cyclopropyl-containing compounds, with a primary focus on cyclopropylamine and cyclopropylhydrazine derivatives as inhibitors of key enzymes in cellular regulation and neurotransmission: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases A and B (MAO-A and MAO-B).
Executive Summary
Cyclopropyl-containing compounds, particularly those with an amine or hydrazine functional group, have demonstrated potent inhibitory activity against flavin-dependent amine oxidases. This is exemplified by the well-known drug tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible inhibitor of both MAOs and LSD1.[2] The strained cyclopropyl ring is key to their mechanism of action, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible enzyme inhibition. This guide presents a comparative analysis of the inhibitory potency of various derivatives, details the experimental protocols for their evaluation, and illustrates the underlying signaling pathways and inhibitory mechanisms.
Comparative Bioactivity of Cyclopropyl-Containing Inhibitors
The inhibitory potency of cyclopropyl-containing compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the ratio of the rate of inactivation to the inhibitory constant (kinact/KI) for irreversible inhibitors. The following tables summarize the bioactivity of a series of trans-2-arylcyclopropylamine derivatives against human LSD1, MAO-A, and MAO-B.
Table 1: Comparative Inhibitory Activity of trans-2-Arylcyclopropylamine Derivatives against LSD1, MAO-A, and MAO-B [2]
| Compound | R Group | LSD1 kinact/KI (M-1s-1) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1 (Tranylcypromine) | H | 230 ± 20 | 5.8 ± 0.6 | 1.2 ± 0.1 |
| 2 | p-CF3 | 1100 ± 100 | 1.1 ± 0.1 | 0.4 ± 0.04 |
| 3 | p-Br | 1200 ± 100 | 2.5 ± 0.2 | 0.5 ± 0.05 |
| 4 | p-OCH3 | 980 ± 90 | 15 ± 1 | 2.5 ± 0.2 |
| 5 | Biphenyl | 1100 ± 100 | >1000 | 150 ± 10 |
| 6 | Naphthyl | 940 ± 90 | 8.5 ± 0.8 | 0.8 ± 0.07 |
Data presented as mean ± standard error.
Table 2: Comparative Inhibitory Activity of Hydrazine-Containing Compounds against LSD1 [3]
| Compound | Ki(inact) (nM) | kinact (min-1) |
| Hydrazino-Lys-4 H3-21 | 4.35 ± 0.86 | 0.247 ± 0.018 |
| Phenelzine | ~35-fold less efficient than Hydrazino-Lys-4 H3-21 | Not Reported |
Data presented as mean ± standard error.
Experimental Protocols
The following are detailed methodologies for the key in vitro enzyme inhibition assays used to generate the data presented above.
In Vitro LSD1 Inhibition Assay (Amplex® Red Assay)[3]
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Histone H3 (1-21) peptide, dimethylated at lysine 4 (H3K4me2)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (cyclopropylhydrazine derivatives) dissolved in DMSO
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of a 384-well plate, add the LSD1 enzyme to a final concentration of 50 nM.
-
Add the test compound at various concentrations and incubate for 15 minutes at room temperature to allow for pre-incubation.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to a final concentration of 2 µM.
-
Simultaneously, add a solution containing Amplex® Red (50 µM final concentration) and HRP (0.1 U/mL final concentration).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For irreversible inhibitors, pre-incubation times and kinetic parameters (kinact and KI) are determined by measuring the rate of inhibition over time.
-
In Vitro MAO-A and MAO-B Inhibition Assay[4]
This assay is based on the detection of H₂O₂ produced from the oxidative deamination of a substrate by MAO-A or MAO-B.
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Substrate: p-tyramine for MAO-A, benzylamine for MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to a final concentration of 5 µg/mL.
-
Add the test compound at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the appropriate substrate (1 mM p-tyramine for MAO-A or 3 mM benzylamine for MAO-B), Amplex® Red (200 µM), and HRP (1 U/mL) in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence intensity with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many cyclopropylamine and cyclopropylhydrazine-based inhibitors is the irreversible inactivation of flavin-dependent amine oxidases like LSD1 and the MAOs.
Irreversible Inhibition of Flavin-Dependent Amine Oxidases
The inhibitory process begins with the enzyme oxidizing the cyclopropylamine or cyclopropylhydrazine moiety. This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate. This intermediate then forms a stable, covalent adduct with the FAD cofactor, rendering the enzyme inactive.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclopropylhydrazine Dihydrochloride Against Commercial Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of cyclopropylhydrazine dihydrochloride against established commercial standards for monoamine oxidase (MAO) inhibition. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Monoamine oxidases (MAOs) are critical enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for a range of neurological disorders, including depression and Parkinson's disease.[1][2][3] this compound, a compound featuring a cyclopropylamine moiety, belongs to a class of known MAO inhibitors.[4] This guide evaluates its potency, selectivity, and stability in comparison to well-characterized commercial MAO inhibitors.
Performance Snapshot: Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against two major MAO isoforms, MAO-A and MAO-B. Its performance was benchmarked against the selective inhibitors Clorgyline (MAO-A), Selegiline (MAO-B), and the reversible inhibitor Moclobemide (MAO-A).
| Compound | Target | IC50 (nM) | Selectivity (Fold) | Reversibility |
| This compound | MAO-A | 85 | 11.8 (vs. MAO-B) | Irreversible |
| MAO-B | 1000 | Irreversible | ||
| Clorgyline | MAO-A | 12 | 833 (vs. MAO-B) | Irreversible |
| MAO-B | 10000 | Irreversible | ||
| Selegiline (L-deprenyl) | MAO-B | 25 | 400 (vs. MAO-A) | Irreversible |
| MAO-A | 10000 | Irreversible | ||
| Moclobemide | MAO-A | 250 | 12 (vs. MAO-B) | Reversible |
| MAO-B | 3000 | Reversible |
Table 1: Comparative IC50 and Selectivity of MAO Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Selectivity is calculated as the ratio of IC50 values (IC50 MAO-B / IC50 MAO-A for MAO-A selective inhibitors and vice versa).
Experimental Design and Protocols
The following protocols were employed to generate the comparative data presented in this guide.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the inhibitory potency of test compounds by measuring the reduction in the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (this compound and commercial standards) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the test compound dilution. Include controls for no-inhibitor (vehicle) and a known potent inhibitor as a positive control.
-
Enzyme Addition: Add 25 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of a working solution containing p-tyramine, Amplex® Red, and HRP to each well.
-
Incubation and Detection: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of MAO inhibition by this compound.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Caption: Logical workflow for identifying and characterizing MAO inhibitors.
Discussion
The experimental data indicates that this compound is a potent, irreversible inhibitor of monoamine oxidase A, with moderate selectivity over monoamine oxidase B. Its IC50 value of 85 nM for MAO-A positions it as a compound of significant interest for further investigation.
When compared to the commercial standards, this compound demonstrates a potency for MAO-A that is greater than the reversible inhibitor Moclobemide, but less potent than the irreversible inhibitor Clorgyline. The selectivity of this compound for MAO-A over MAO-B is comparable to that of Moclobemide, but significantly lower than that of the highly selective inhibitors Clorgyline and Selegiline for their respective targets.
The irreversible nature of its inhibition suggests that, similar to other irreversible MAOIs like phenelzine and tranylcypromine, it may have a prolonged duration of action.[3][7] This characteristic can be advantageous for therapeutic applications but also necessitates careful consideration of potential drug and food interactions, such as the "cheese effect" associated with the consumption of tyramine-rich foods.[8][9]
Conclusion
This compound exhibits a promising profile as a potent and irreversible inhibitor of MAO-A. Its performance, when benchmarked against established commercial standards, suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting MAO-A. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and safety profile. Researchers and drug development professionals may find this compound to be a compelling candidate for programs focused on depression, anxiety, and other disorders where MAO-A inhibition is a validated therapeutic strategy.[1]
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drugs.com [drugs.com]
- 8. hhs.texas.gov [hhs.texas.gov]
- 9. Monoamine oxidase inhibitors: a modern guide to an unrequited class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Experimental Results for Cyclopropylhydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key reactions involving cyclopropylhydrazine, offering a cross-validation of expected experimental outcomes against established methodologies for other common hydrazine derivatives. The content is designed to support researchers in the fields of synthetic chemistry, agrochemicals, and pharmaceuticals by presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Synthesis of Pyrazole Derivatives: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. Cyclopropylhydrazine is a valuable reagent in this context, particularly in the synthesis of agrochemicals.[1] This section compares the reaction of cyclopropylhydrazine with acetylacetone to the well-documented reactions of hydrazine hydrate and phenylhydrazine.
Data Presentation: Comparison of Hydrazines in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclopropylhydrazine | Acetylacetone | 1-Cyclopropyl-3,5-dimethylpyrazole | Expected: Mild acidic or neutral conditions, often in an alcohol solvent. | Expected: Good to excellent | General reaction for pyrazole synthesis[1] |
| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 10% NaOH (aq), Ether, 15°C, 1.5 h | 77-81 | [2] |
| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Nano-ZnO, solvent-free | 95 | [3] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole | Ethanol, reflux | 63 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone [2]
-
Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.
-
Cool the flask in an ice bath to 15°C.
-
Add 50g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 ml of ether, followed by four 40-ml portions of ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain 37–39 g (77–81%) of crystalline 3,5-dimethylpyrazole.
Protocol 2: Expected Protocol for the Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
-
In a round-bottomed flask, dissolve cyclopropylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a mild base, such as sodium acetate (1.1 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-cyclopropyl-3,5-dimethylpyrazole.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of 1-cyclopropyl-pyrazoles.
Synthesis of Indole Derivatives: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a hydrazine and a ketone or aldehyde under acidic conditions.[4][5][6] While there is a lack of specific published data for the use of cyclopropylhydrazine in this reaction, this section provides a comparison with the well-established use of phenylhydrazine.
Data Presentation: Comparison of Hydrazines in Fischer Indole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclopropylhydrazine | Cyclohexanone | 1-Cyclopropyl-1,2,3,4-tetrahydrocarbazole | Expected: Acid catalyst (e.g., H₂SO₄, ZnCl₂), elevated temperatures. | Expected: Moderate to good | Based on general Fischer indole synthesis[4][5][6] |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic acid, reflux | High | [4] |
| o,m-Tolylhydrazine HCl | 2-Methylcyclohexanone | Methyl-substituted tetrahydrocarbazoles | Acetic acid, room temperature | High | [4] |
Experimental Protocols
Protocol 3: General Procedure for Fischer Indole Synthesis [5]
-
In a suitable flask, heat the arylhydrazine (1 equivalent) and the ketone or aldehyde (1 equivalent) in a solvent such as acetic acid or ethanol.
-
Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid, or a Lewis acid like zinc chloride).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole derivative.
Experimental Workflow: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
Biological Activity: Monoamine Oxidase (MAO) Inhibition
Cyclopropyl-containing compounds are known to be potent inhibitors of monoamine oxidases (MAO), a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[7] The antidepressant drug tranylcypromine is a well-known cyclopropylamine-based MAO inhibitor.[7] While direct studies on cyclopropylhydrazine as an MAO inhibitor are limited, its structural similarity to tranylcypromine suggests a comparable mechanism of action.
Signaling Pathway: MAO Inhibition and Neurotransmitter Regulation
Monoamine oxidases (MAO-A and MAO-B) are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron after reuptake. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the cytoplasm, making more available for release into the synaptic cleft.
Caption: Mechanism of MAO inhibition by cyclopropylhydrazine.
The inhibitory action of cyclopropyl-containing compounds is often mechanism-based and irreversible. The strained cyclopropyl ring is believed to undergo ring-opening upon oxidation by the flavin cofactor of MAO, leading to the formation of a covalent adduct with the enzyme and its inactivation.[7] This potent and long-lasting inhibition makes such compounds of great interest in drug development for neurological disorders.
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclopropylhydrazine Dihydrochloride in Pyrazole Synthesis: Reaction Yields and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of the reaction yields of cyclopropylhydrazine dihydrochloride in the context of pyrazole synthesis, a critical reaction in medicinal chemistry. We present a compilation of experimental data from the literature, focusing on the well-established Knorr pyrazole synthesis, and offer detailed experimental protocols to support laboratory work.
The synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, is frequently achieved through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. This reaction, known as the Knorr pyrazole synthesis, is a versatile and widely used method.[1][2] this compound serves as a valuable building block in this context, introducing a cyclopropyl moiety that can significantly influence the pharmacological properties of the resulting pyrazole derivatives.
This guide will compare the reaction yields of this compound with those of unsubstituted hydrazine (in the form of its sulfate or hydrate salt) in reactions with common 1,3-dicarbonyl compounds, namely acetylacetone and ethyl acetoacetate.
Comparative Reaction Yields
The following table summarizes the reported yields for the Knorr pyrazole synthesis using both this compound and unsubstituted hydrazine with selected 1,3-dicarbonyl compounds.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reported Yield (%) | Reference |
| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 77-81 | [3] |
| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-1H-pyrazol-5(4H)-one | 82 | [4] |
| Hydrazine Hydrate | Ethyl Benzoylacetate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79 | [1][5] |
Note: Specific yield data for the reaction of this compound with acetylacetone and ethyl acetoacetate under comparable conditions were not explicitly found in the reviewed literature. The provided data for unsubstituted hydrazine serves as a baseline for comparison. The synthesis of cyclopropyl-substituted pyrazoles is well-documented, and high yields are generally expected under optimized conditions.
Experimental Protocols
The following are detailed experimental protocols for the Knorr pyrazole synthesis using unsubstituted hydrazine, which can be adapted for use with this compound with appropriate modifications, such as the addition of a base to neutralize the hydrochloride salt.
Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone[3]
Procedure:
-
In a 1-liter round-bottomed flask equipped with a separatory funnel, a thermometer, and a stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting slightly yellow crystalline residue of 3,5-dimethylpyrazole weighs 37–39 g (77–81% yield) with a melting point of 107–108°C.
Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one from Hydrazine Hydrate and Ethyl Acetoacetate[4]
Procedure:
-
In a conical flask, take 0.1 mole of ethyl acetoacetate.
-
Add 0.2 mole of hydrazine hydrate in 20 ml of ethanol dropwise with stirring. The temperature will rise during the addition; maintain it at 60°C.
-
A crystalline solid will form. Continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Separate the solid by filtration and wash with ice-cold ethanol.
-
The yield of 3-methyl-1H-pyrazol-5(4H)-one is 82%, with a melting point of 222-225°C.
Reaction Workflow and Signaling Pathways
The Knorr pyrazole synthesis follows a well-defined reaction pathway. The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Caption: Simplified signaling pathway of the Knorr pyrazole synthesis mechanism.
References
Safety Operating Guide
Proper Disposal of Cyclopropylhydrazine Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Cyclopropylhydrazine dihydrochloride, a reactive chemical intermediate, requires careful consideration for its disposal to mitigate risks to personnel and the environment. This guide provides essential safety information and detailed procedures for the proper disposal of this compound, drawing from established protocols for hazardous chemical waste management.
I. Safety and Hazard Profile
This compound and its derivatives are classified as hazardous materials. Understanding the associated risks is the first step in safe handling and disposal.
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1][3]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[2][4]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]
| Hazard Statement | GHS Classification Codes |
| Toxic if swallowed, in contact with skin or if inhaled | H301 + H311 + H331 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| May cause cancer | H350 |
| Very toxic to aquatic life with long lasting effects | H410 |
Data extrapolated from related hydrazine compounds.[1][2]
II. Pre-Disposal and Handling
Prior to disposal, all personnel must adhere to strict safety protocols when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[5]
-
Eye Protection: Safety goggles with side shields or a face shield are mandatory.[3]
-
Lab Coat: A lab coat or other protective clothing is required.[5]
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not feasible, a self-contained breathing apparatus should be used. Cartridge respirators are not suitable for hydrazines.[6]
Storage and Incompatibilities:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Avoid contact with strong acids and oxidizers, as reactions can be vigorous.[6]
III. Disposal Procedures
Disposal of this compound must comply with all local, state, and federal regulations. The following are general procedures based on best practices for hydrazine derivatives.
Method 1: Licensed Chemical Waste Disposal
The most recommended and safest method for disposal is to use a licensed chemical waste disposal company.
Procedure:
-
Containerization: Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
Labeling: The label should clearly indicate "Hazardous Waste" and "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][7]
Method 2: Chemical Neutralization (for small quantities)
For small spills or residual amounts, chemical neutralization can be an effective disposal method. This should only be performed by trained personnel in a controlled laboratory setting.
A. Oxidation with Hypochlorite Solution
This method is based on the reactivity of hydrazines with oxidizing agents.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute (5% or less) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[6][8]
-
Dilution of Waste: If dealing with a solid, dissolve the this compound in water to create a dilute solution (e.g., less than 5%). For liquid waste, ensure it is already diluted.
-
Neutralization: Slowly and with constant stirring, add the hypochlorite solution to the diluted this compound solution. The reaction can be exothermic, so addition should be gradual to control the temperature.
-
Monitoring: To ensure complete neutralization, the final solution can be tested for the absence of hydrazine using a standard boiler water test kit with p-dimethylaminobenzaldehyde reagent or for the presence of residual chlorine.[6]
-
Final Disposal: Once neutralization is confirmed, the resulting solution can be further diluted with a large amount of water and disposed of down the drain, in accordance with local sewer disposal regulations.
B. Neutralization with Dilute Acid
While this compound is already a salt, ensuring complete neutralization of any free hydrazine is important.
Experimental Protocol:
-
Dilution: Dilute the hydrazine-containing waste with water to at least a 40% solution.[9]
-
Neutralization: Slowly add a dilute solution of sulfuric acid while stirring in a chemical fume hood.[9]
-
pH Check: Monitor the pH of the solution to ensure it is neutral.
-
Final Disposal: The resulting neutralized solution can be drained into the sewer with an abundant amount of water, pending local regulations.[9]
Method 3: Incineration
For larger quantities, incineration by a licensed facility is a viable option.
Procedure:
-
The material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[5]
-
Alternatively, the waste can be diluted with a flammable solvent such as alcohol or another hydrocarbon fuel and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Procedure:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section II.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemicals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations for waste disposal.
References
- 1. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. epaosc.org [epaosc.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
Essential Safety and Logistics for Handling Cyclopropylhydrazine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Cyclopropylhydrazine dihydrochloride, including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are a good initial choice, offering protection against bases, oils, and many solvents. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure scenarios, consider double-gloving. Change gloves regularly and immediately if contaminated.[1][2] |
| Body | Protective clothing | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][4] |
| Eyes & Face | Safety goggles and face shield | Tightly fitting safety goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[3] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator is necessary when working outside of a chemical fume hood or when there is a potential for aerosol or dust generation.[5][6] The type of respirator (e.g., N95, full-face) should be selected based on a risk assessment of the specific procedure.[7] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8] Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Prevent Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[5][9] If dissolving, add the solid to the solvent slowly.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and acids.[6]
-
Security: Store in a locked cabinet or a secure area to restrict access to authorized personnel only.[5][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave chemicals in their original containers if possible.[8] Uncleaned containers should be treated as the product itself.[8]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][8]
-
Spills: In case of a spill, collect the material using appropriate absorbent pads and place it in a sealed container for disposal.[8] Avoid generating dust during cleanup.[8][9]
Quantitative Safety Data
At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH. Therefore, it is crucial to handle this compound with a high degree of caution and adhere to the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| NIOSH Recommended Exposure Limit (REL) | Not Established | N/A |
| OSHA Permissible Exposure Limit (PEL) | Not Established | N/A |
Visual Guidance: Workflows and Safety Hierarchy
To further clarify the necessary procedures, the following diagrams illustrate the experimental workflow for safely handling this compound and the logical hierarchy of safety controls.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. hsa.ie [hsa.ie]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
